6-Methyl-2H-1,4-benzoxazin-3(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-2-3-8-7(4-6)10-9(11)5-12-8/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBZPNRRLJLZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192653 | |
| Record name | 2H-1,4-Benzoxazine-3(4H)-one, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39522-26-4 | |
| Record name | 2H-1,4-Benzoxazine-3(4H)-one, 6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039522264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1,4-Benzoxazine-3(4H)-one, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyl-2H-1,4-benzoxazin-3(4h)-one, 98% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methyl-2H-1,4-benzoxazin-3(4H)-one (CAS: 39522-26-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound belonging to the benzoxazinone class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of 1,4-benzoxazin-3(4H)-one have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound, based on available scientific literature.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data has been aggregated from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 39522-26-4 | [Various Suppliers] |
| Molecular Formula | C₉H₉NO₂ | [Various Suppliers] |
| Molecular Weight | 163.17 g/mol | [Various Suppliers] |
| Appearance | Solid | [1] |
| Melting Point | 207-209 °C | [1] |
| InChI | 1S/C9H9NO2/c1-6-2-3-8-7(4-6)10-9(11)5-12-8/h2-4H,5H2,1H3,(H,10,11) | [1] |
| SMILES | Cc1ccc2c(c1)NC(=O)CO2 | [2] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible and robust synthetic route can be adapted from established methods for analogous compounds, such as 6-substituted-2H-1,4-benzoxazin-3(4H)-ones. A general and widely used method involves the condensation of a substituted 2-aminophenol with an α-haloacetyl halide, followed by intramolecular cyclization.
A detailed, adaptable experimental protocol based on the synthesis of a similar compound, 6-chloro-2H-1,4-benzoxazin-3(4H)-one, is provided below[3].
Proposed Synthesis of this compound
Reaction Scheme:
Step 1: N-acylation of 2-Amino-4-methylphenol
-
To a stirred solution of 2-amino-4-methylphenol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add a base such as triethylamine or pyridine (1.1 equivalents).
-
Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide intermediate. This intermediate may be purified by recrystallization or column chromatography if necessary.
Step 2: Intramolecular Cyclization
-
Dissolve the crude or purified N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Add a base, such as potassium carbonate or sodium hydride (1.2-2.0 equivalents), to the solution.
-
Heat the reaction mixture to reflux (typically 60-100 °C, depending on the solvent) and stir for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to afford the final product.
Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Potential Biological Activities and Signaling Pathways
Specific biological activity data for this compound is not prominently featured in the surveyed scientific literature. However, the broader class of 1,4-benzoxazin-3(4H)-one derivatives has been extensively studied and shown to possess a variety of interesting pharmacological properties. It is therefore plausible that the 6-methyl derivative may exhibit similar activities.
Anti-inflammatory Activity
Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been reported to exhibit significant anti-inflammatory effects[4]. The proposed mechanism for some of these derivatives involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of downstream targets like HO-1, which has potent anti-inflammatory properties.
Below is a conceptual diagram of the potential anti-inflammatory signaling pathway.
Caption: Potential anti-inflammatory mechanism via the Nrf2-HO-1 pathway.
Anticancer Activity
Several studies have highlighted the potential of benzoxazinone derivatives as anticancer agents. One of the investigated mechanisms involves the targeting of G-quadruplex structures in the promoter region of oncogenes, such as c-Myc. G-quadruplexes are secondary structures formed in nucleic acid sequences that are rich in guanine. The stabilization of these structures by small molecules can lead to the downregulation of the corresponding oncogene expression, thereby inhibiting cancer cell proliferation and migration.
The following diagram illustrates a simplified workflow for evaluating the anticancer activity of a compound like this compound.
Caption: Experimental workflow for anticancer activity evaluation.
Antimicrobial and Antifungal Activities
The 1,4-benzoxazin-3(4H)-one scaffold has also been associated with antimicrobial and antifungal properties. The exact mechanisms are often not fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. Further screening of this compound against a panel of bacterial and fungal strains would be necessary to determine its specific spectrum of activity.
Conclusion
This compound is a compound with a scaffold known for its diverse biological activities. While specific experimental data for this particular molecule is limited in the public domain, the established chemistry and pharmacology of the 1,4-benzoxazin-3(4H)-one class of compounds provide a strong foundation for its further investigation. The synthetic protocol outlined in this guide offers a reliable method for its preparation, enabling further studies into its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Future research should focus on the specific biological evaluation of this compound to elucidate its precise mechanisms of action and therapeutic potential.
References
- 1. US4792605A - 1,4-benzoxazin-3-one-6-(amino or nitro) intermediates - Google Patents [patents.google.com]
- 2. 39522-26-4 | 6-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 3. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"6-Methyl-2H-1,4-benzoxazin-3(4H)-one" molecular structure and IUPAC name
This document provides a comprehensive technical overview of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic organic compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The guide covers the molecule's structure, nomenclature, physicochemical properties, and a representative synthetic protocol.
The 2H-1,4-benzoxazin-3(4H)-one core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antifungal properties.[1][2] This makes compounds like this compound valuable as both a final compound for screening and as an intermediate for further chemical modifications.
Molecular Structure and Identification
The systematic IUPAC name for this compound is This compound . It is also referred to as 6-methyl-2H-benzo[b][3][4]oxazin-3(4H)-one. The core structure consists of a benzene ring fused to a 1,4-oxazine ring, which contains an amide functional group (a lactam). A methyl group is substituted at the 6th position of the bicyclic system.
Caption: Molecular Structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 39522-26-4 | [4] |
| Molecular Formula | C₉H₉NO₂ | [4] |
| Molecular Weight | 163.17 g/mol | [4] |
| InChI | 1S/C9H9NO2/c1-6-2-3-8-7(4-6)10-9(11)5-12-8/h2-4H,5H2,1H3,(H,10,11) | |
| InChI Key | JSBZPNRRLJLZBE-UHFFFAOYSA-N |
| Canonical SMILES | Cc1ccc2OCC(=O)Nc2c1 | |
Physicochemical and Spectral Data
This compound exists as a solid at room temperature with a defined melting point. Spectroscopic data is available for structural confirmation.
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Physical Form | Solid | |
| Melting Point | 207-209 °C |
| Assay | ≥98% | |
Spectral Information While specific peak data is proprietary to databases, a ¹³C NMR spectrum for this compound is available, which is essential for verifying its carbon skeleton.[3]
Experimental Protocols: Synthesis
A common and effective method for synthesizing the 2H-1,4-benzoxazin-3(4H)-one core involves the reaction of a substituted 2-aminophenol with an α-halo ester, such as ethyl bromoacetate.[5] For the target molecule, the synthesis would proceed from 2-amino-4-methylphenol.
Detailed Methodology:
-
Preparation: To a flask containing a suitable solvent, such as anhydrous dimethylformamide (DMF), a base like potassium fluoride is added.[5]
-
Addition of Reagents: Ethyl bromoacetate is added to the mixture and stirred at room temperature. Subsequently, 2-amino-4-methylphenol is introduced.[5]
-
Reaction: The mixture is heated (e.g., to 55-60 °C) for several hours to facilitate the N-alkylation followed by intramolecular cyclization (lactamization).[5]
-
Workup and Purification: After cooling, the reaction mixture is poured into ice water, causing the product to precipitate. The resulting solid is collected by filtration, washed with water, and dried.[5] Recrystallization from an appropriate solvent, such as ethylene dichloride or ethanol, is performed to yield the purified this compound.[5]
Caption: General workflow for the synthesis of this compound.
Biological Context and Potential Applications
While specific bioactivity data for this compound is not widely published, the broader class of 1,4-benzoxazin-3(4H)-one derivatives is of significant interest in pharmacology and agrochemistry.
-
Anti-inflammatory Activity: Derivatives have been synthesized and shown to reduce inflammatory responses in microglial cells, suggesting potential applications in treating neurodegenerative diseases.[1]
-
Enzyme Inhibition: The benzoxazinone core can act as an inhibitor for various enzymes, including human acetylcholinesterase, indicating relevance for Alzheimer's disease research.[1]
-
Antimicrobial and Antifungal Activity: Various substituted benzoxazinones have demonstrated efficacy against bacterial and fungal pathogens.[2][6]
-
Herbicidal Activity: Certain derivatives are known to possess herbicidal properties.[6]
The 6-methyl substitution on the aromatic ring can modulate the compound's lipophilicity and electronic properties, potentially influencing its binding affinity to biological targets and its metabolic stability.
References
- 1. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. scbt.com [scbt.com]
- 5. prepchem.com [prepchem.com]
- 6. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways and mechanisms for 6-Methyl-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the core synthetic strategies, reaction mechanisms, experimental protocols, and quantitative data to support research and development efforts.
Introduction
This compound belongs to the benzoxazinone class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The structural motif of 1,4-benzoxazin-3(4H)-one is a key pharmacophore in a variety of biologically active molecules. This guide focuses on the synthetic routes to the 6-methyl substituted analog, providing a foundation for its further investigation and application in drug discovery.
Primary Synthesis Pathway: Two-Step Approach from 2-Amino-5-methylphenol
The most prevalent and logical synthetic route to this compound is a two-step process commencing with the readily available starting material, 2-amino-5-methylphenol. This pathway consists of an initial N-acylation followed by an intramolecular cyclization.
Overall Reaction Scheme:
Caption: Overall two-step synthesis of this compound.
Step 1: N-Chloroacetylation of 2-Amino-5-methylphenol
The initial step involves the selective N-acylation of 2-amino-5-methylphenol with chloroacetyl chloride. This reaction forms the key intermediate, N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide. The presence of both a hydroxyl and an amino group on the starting material requires careful control of reaction conditions to ensure selective acylation of the more nucleophilic amino group.
Mechanism of N-Chloroacetylation:
The mechanism proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen to yield the N-acylated product.
Caption: Mechanism of N-Chloroacetylation.
Experimental Protocol (General Procedure):
A general procedure for the chloroacetylation of aminophenols involves dissolving the aminophenol in a suitable solvent and adding chloroacetyl chloride, often in the presence of a base to neutralize the HCl byproduct.
-
Reactants: 2-amino-5-methylphenol, Chloroacetyl chloride.
-
Solvent: Dichloromethane, ethyl acetate, or a biphasic system with water.
-
Base (optional but recommended): Sodium bicarbonate, potassium carbonate, or an organic base like triethylamine.
-
Temperature: Typically carried out at low temperatures (0-5 °C) to control the exothermic reaction and prevent side reactions, followed by stirring at room temperature.
-
Work-up: The reaction mixture is usually washed with water to remove the base and any water-soluble byproducts. The organic layer is then dried and the solvent removed under reduced pressure to yield the crude product, which can be purified by recrystallization.
Step 2: Intramolecular Cyclization
The second step is the intramolecular cyclization of N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide to form the final product, this compound. This reaction is a classic example of an intramolecular Williamson ether synthesis.
Mechanism of Intramolecular Cyclization:
In the presence of a base, the phenolic hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This phenoxide then undergoes an intramolecular nucleophilic attack on the carbon atom bearing the chlorine atom, displacing the chloride ion and forming the heterocyclic ring.
Caption: Mechanism of Intramolecular Williamson Ether Synthesis.
Experimental Protocol (Adapted from a similar synthesis):
The following protocol is adapted from the synthesis of the analogous 6-chloro derivative and is expected to be effective for the 6-methyl analog.[1]
-
Reactant: N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide.
-
Base: Anhydrous potassium carbonate (typically 2 equivalents).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF).
-
Temperature: The reaction mixture is heated under reflux (the boiling point of DMF is 153 °C).
-
Reaction Time: Typically 1.5 to 3 hours, monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is poured into water, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Quantitative Data Summary
| Step | Reactants | Key Reagents/Catalysts | Solvent(s) | Temperature Range (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| N-Chloroacetylation | 2-Amino-5-methylphenol, Chloroacetyl chloride | Base (e.g., K₂CO₃) | Dichloromethane, Ethyl Acetate | 0 - 25 | 1 - 3 | 70 - 90 |
| Intramolecular Cyclization | N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide | K₂CO₃ | DMF | Reflux (approx. 153) | 1.5 - 3 | 75 - 85 |
Alternative Synthesis Pathways
While the two-step method is the most direct, other potential routes to 1,4-benzoxazin-3-one derivatives exist and could be adapted for the 6-methyl analog. These include one-pot syntheses and transition-metal-catalyzed reactions.
One-Pot Synthesis from 2-Aminophenol
A one-pot synthesis would involve the reaction of 2-amino-5-methylphenol with a suitable C2-synthon in the presence of a base and potentially a catalyst, leading directly to the final product without isolation of the intermediate. This approach offers advantages in terms of efficiency and reduced waste.
Caption: General workflow for a one-pot synthesis.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step process involving the N-chloroacetylation of 2-amino-5-methylphenol, followed by a base-mediated intramolecular cyclization. This pathway is robust, proceeds via well-understood reaction mechanisms, and is expected to provide good overall yields. The provided experimental guidelines, based on analogous syntheses, offer a strong starting point for the laboratory preparation of this compound. Further optimization of reaction conditions for this specific substrate could lead to improved yields and purity. The exploration of one-pot methodologies presents an opportunity for process intensification and greener synthesis. This guide serves as a valuable resource for chemists and researchers engaged in the synthesis and development of novel benzoxazinone-based therapeutic agents.
References
The Rising Therapeutic Potential of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold of 1,4-benzoxazin-3-one has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, derivatives of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one are gaining significant attention for their potential as therapeutic agents. This technical guide provides a comprehensive overview of the current research on the biological activities of these compounds, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising area.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action often involves the modulation of critical cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Quantitative Anticancer Activity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various 2H-1,4-benzoxazin-3(4H)-one derivatives against different cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-triazole linked 2H-1,4-benzoxazin-3(4H)-one (c5) | Huh-7 (Liver) | 28.48 | [1] |
| 1,2,3-triazole linked 2H-1,4-benzoxazin-3(4H)-one (c18) | Huh-7 (Liver) | 19.05 | [1] |
| 2H-1,4-benzoxazin-3(4H)-one–amide hybrid (12g) | Breast Cancer | 0.46 (EGFR inhibition) | [1] |
| 6-cinnamoyl-2H-benzo[b][2][3]oxazin-3(4H)-one (3c) | A549 (Lung) | 3.29 | [1] |
| 1,2,3-triazole-containing 2H-1,4-benzoxazin-3(4H)-one (5b) | MCF-7 (Breast) | 17.08 µg/mL | [1] |
| 1,2,3-triazole-containing 2H-1,4-benzoxazin-3(4H)-one (5b) | HeLa (Cervical) | 15.38 µg/mL | [1] |
| 2H-benzo[b][2][3] oxazin-3(4H)-one linked to 1,2,3-triazole (14b) | A549 (Lung) | 7.59 ± 0.31 | [3] |
| 2H-benzo[b][2][3] oxazin-3(4H)-one linked to 1,2,3-triazole (14c) | A549 (Lung) | 18.52 ± 0.59 | [3] |
Antimicrobial and Antifungal Activity
The 1,4-benzoxazin-3-one core is also a promising scaffold for the development of novel antimicrobial and antifungal agents.[4] Derivatives have shown activity against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial and Antifungal Activity Data
The table below presents the minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC50) values for various 1,4-benzoxazin-3-one derivatives.
| Compound/Derivative | Microorganism | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| Synthetic 1,4-benzoxazin-3-one derivatives | Candida albicans | as low as 6.25 | [4] | |
| Synthetic 1,4-benzoxazin-3-one derivatives | Staphylococcus aureus | as low as 16 | [4] | |
| Synthetic 1,4-benzoxazin-3-one derivatives | Escherichia coli | as low as 16 | [4] | |
| 4-hydroxy-2H-1,4-benzoxazin-3(4H)-one (Compound 9) | Candida albicans | Exhibited best activity | [5] | |
| 4-hydroxy-2H-1,4-benzoxazin-3(4H)-one (Compound 10) | Candida albicans | Exhibited best activity | [5] |
Key Signaling Pathways
The biological activities of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways. Two such pathways that have been implicated are the PI3K/Akt/mTOR and the Nrf2-HO-1 pathways.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[2][6] Its aberrant activation is a hallmark of many cancers.[2] Some 1,4-benzoxazin-3-one derivatives have been shown to inhibit this pathway, making them attractive candidates for anticancer drug development.[7]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Nrf2-HO-1 Signaling Pathway Activation
The Nrf2-HO-1 pathway is a key regulator of the cellular antioxidant response and plays a protective role against oxidative stress and inflammation.[8] Some 2H-1,4-benzoxazin-3(4H)-one derivatives have been found to activate this pathway, suggesting their potential in treating inflammatory conditions and diseases associated with oxidative stress.[9]
Caption: Activation of the Nrf2-HO-1 antioxidant pathway.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
General Synthesis of this compound Derivatives
A common synthetic route to 6-substituted-2H-1,4-benzoxazin-3(4H)-ones involves the cyclization of a substituted 2-aminophenol with an α-halo-ester.[10]
Caption: General synthesis workflow for the core scaffold.
Detailed Protocol:
-
To a solution of 2-amino-4-methylphenol in a suitable solvent such as dimethylformamide (DMF), add a base, for example, anhydrous potassium carbonate.
-
Stir the mixture at room temperature for a short period to facilitate the formation of the phenoxide.
-
Add ethyl bromoacetate dropwise to the reaction mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure this compound. Further derivatization can be carried out by targeting the nitrogen at the 4-position.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
This technical guide provides a foundational understanding of the biological activities of this compound derivatives. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field of drug discovery and development, encouraging further exploration of this promising class of compounds.
References
- 1. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 7. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. prepchem.com [prepchem.com]
An In-depth Technical Guide on the Physicochemical Properties of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physicochemical properties of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one, with a focus on its solubility characteristics in common laboratory solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide also furnishes a general experimental protocol for determining solubility and discusses expected solubility trends based on the compound's structure and data from structurally related analogs.
Physicochemical Properties
This compound is a heterocyclic organic compound. Its core structure is shared by a class of compounds that are of interest in medicinal chemistry and drug discovery. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| CAS Number | 39522-26-4 | [1] |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 207-209 °C | |
| InChI Key | JSBZPNRRLJLZBE-UHFFFAOYSA-N | |
| SMILES | Cc1ccc2OCC(=O)Nc2c1 |
Solubility Profile
For a structurally similar compound, 2H-1,4-benzoxazin-3(4H)-one (without the methyl group), a solubility of 25 mg/mL in methanol has been reported. Another related compound, 2-methyl-3,1-(4H)-benzoxazin-4-one, was found to have medium solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2]
Based on these analogs, it is reasonable to infer that this compound will exhibit solubility in polar aprotic solvents like DMSO and DMF, as well as in polar protic solvents such as methanol and ethanol. Its solubility in nonpolar solvents like hexane is expected to be low.
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound, the following isothermal equilibrium method can be employed. This is a standard and reliable technique for generating quantitative solubility data.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO, DMF)
-
Thermostatic shaker or orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
To remove any suspended solid particles, filter the supernatant through a syringe filter into a clean vial.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.
-
Analyze the filtered saturated solutions and the standard solutions using a calibrated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions to quantify the concentration in the saturated samples.
-
-
Data Reporting:
-
Express the solubility in standard units such as mg/mL, g/L, or molarity (mol/L).
-
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Experimental workflow for determining solubility.
Logical Relationship in Solubility Prediction
The prediction of solubility is based on the principle of "like dissolves like." The following diagram illustrates the logical relationship between the molecular features of this compound and its expected solubility in different types of solvents.
References
Spectroscopic and Synthetic Profile of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one (CAS No: 39522-26-4). Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a combination of reported data for structurally analogous compounds and predicted spectroscopic values derived from established chemical principles. Detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data are provided to guide researchers in the characterization of this and related compounds. This guide is intended to serve as a foundational resource for professionals engaged in the synthesis, characterization, and application of novel benzoxazine derivatives.
Compound Identification
| Property | Value | Reference |
| Compound Name | This compound | [1] |
| CAS Number | 39522-26-4 | [1] |
| Molecular Formula | C₉H₉NO₂ | |
| Molecular Weight | 163.17 g/mol | |
| Structure | ![]() |
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of structurally related compounds and established spectroscopic principles. These values should be considered as a guide for the interpretation of experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.6 | s | 1H | N-H |
| ~6.9 | d | 1H | Aromatic H |
| ~6.8 | dd | 1H | Aromatic H |
| ~6.7 | d | 1H | Aromatic H |
| ~4.5 | s | 2H | O-CH₂ |
| ~2.2 | s | 3H | Ar-CH₃ |
Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O |
| ~141 | Aromatic C-O |
| ~131 | Aromatic C-N |
| ~130 | Aromatic C-CH₃ |
| ~125 | Aromatic C-H |
| ~117 | Aromatic C-H |
| ~115 | Aromatic C-H |
| ~67 | O-CH₂ |
| ~20 | Ar-CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Predicted FT-IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3050 | Medium, Sharp | N-H Stretch |
| 3000-2850 | Medium | C-H Stretch (Aromatic & Aliphatic) |
| ~1680 | Strong | C=O Stretch (Amide) |
| 1600-1450 | Medium-Strong | C=C Stretch (Aromatic) |
| 1250-1200 | Strong | C-O Stretch (Aryl Ether) |
| ~1100 | Medium | C-N Stretch |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 163 | [M]⁺ (Molecular Ion) |
| 134 | [M - CO - H]⁺ |
| 106 | [M - CO - H - CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
-
Data Processing: Process the acquired Free Induction Decay (FID) to obtain the frequency domain spectrum. Reference the spectrum to the TMS signal. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a mixture of 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in a mortar and pestle.
-
Pellet Formation: Compress the mixture in a pellet press to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Injection: Introduce the sample into the mass spectrometer. For a solid sample, a direct insertion probe may be used.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Analysis: The ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
The Therapeutic Potential of Benzoxazinone Compounds: A Technical Guide to Core Targets
For Researchers, Scientists, and Drug Development Professionals
Benzoxazinone compounds, a versatile class of heterocyclic molecules, have emerged as a promising scaffold in drug discovery, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the key therapeutic targets of benzoxazinone derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to facilitate further research and development in this area.
Core Therapeutic Targets and Quantitative Efficacy
Benzoxazinone derivatives have been extensively investigated for their potential in oncology, inflammation, infectious diseases, and central nervous system (CNS) disorders. The following tables summarize the quantitative data on their inhibitory and binding activities against various molecular targets.
Table 1: Anticancer Activity of Benzoxazinone Derivatives
| Compound/Derivative | Cell Line | Target/Assay | IC50 (µM) | Reference |
| Compound 5 | A549 (Lung Carcinoma) | Cytotoxicity | 10.67 ± 1.53 | |
| Compound 5 | C6 (Glioma) | Cytotoxicity | 4.33 ± 1.04 | |
| Compound 2 | A549 (Lung Carcinoma) | Cytotoxicity | 24.0 ± 3.46 | |
| Compound 2 | C6 (Glioma) | Cytotoxicity | 23.33 ± 2.08 | |
| Compound 3 | A549 (Lung Carcinoma) | Cytotoxicity | 28.0 ± 1.0 | |
| Compound 3 | C6 (Glioma) | Cytotoxicity | 49.33 ± 1.15 | |
| Compound 9 | A549 (Lung Carcinoma) | Cytotoxicity | 51.5 ± 4.95 | |
| Compound 9 | C6 (Glioma) | Cytotoxicity | 25.33 ± 1.53 | |
| Compound 10 | A549 (Lung Carcinoma) | Cytotoxicity | 29.67 ± 5.51 | |
| Compound 10 | C6 (Glioma) | Cytotoxicity | 12.33 ± 4.93 | |
| Aryl hydrazone derivative 7d | MCF-7 (Breast Cancer) | Cytotoxicity | 22.6 | [1] |
| Aryl hydrazone derivative 7d | HT-29 (Colon Cancer) | Cytotoxicity | 13.4 | [1] |
| Tetrazole isoxazoline 4d | HT-1080 (Fibrosarcoma) | Cytotoxicity | 15.59 ± 3.21 | [2] |
| Tetrazole isoxazoline 4d | A-549 (Lung Carcinoma) | Cytotoxicity | 18.32 ± 2.73 | [2] |
| Tetrazole isoxazoline 4d | MCF-7 (Breast Cancer) | Cytotoxicity | 17.28 ± 0.33 | [2] |
| Tetrazole isoxazoline 4d | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 19.27 ± 2.73 | [2] |
| Pyrazolo[4,3-f]quinoline 1M | NUGC-3 (Gastric Cancer) | Growth Inhibition (GI50) | < 8 | [3] |
| Pyrazolo[4,3-f]quinoline 2E | NUGC-3 (Gastric Cancer) | Growth Inhibition (GI50) | < 8 | [3] |
| Pyrazolo[4,3-f]quinoline 2P | NUGC-3 (Gastric Cancer) | Growth Inhibition (GI50) | < 8 | [3] |
Table 2: Inhibition of Serine Proteases by Benzoxazinone Derivatives
| Compound/Derivative | Enzyme | Inhibition Type | Ki (µM) | IC50 (µM) | Reference |
| Substituted 4H-3,1-benzoxazin-4-ones | α-Chymotrypsin | Competitive | 4.7 - 341.2 | 6.5 - 341.1 | [4] |
| 2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one (Inhibitor 2) | Cathepsin G | - | - | 0.84 ± 0.11 | [5] |
| 2-(3-Pyridinyl)-4H-3,1-benzoxazin-4-one (Inhibitor 1) | Cathepsin G | - | - | > 50 | [5] |
| Substituted 4H-3,1-benzoxazin-4-ones | Human Leukocyte Elastase (HLE) | Alternate Substrate | - | - | [6][7] |
Table 3: Inhibition of Other Enzymes by Benzoxazinone Derivatives
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Naphthyl derivative 53 | PI3Kδ | 0.64 | [8] |
| 8-morpholino-chromen-oxazine-2,10-dione 17a | PI3Kδ | 5.08 | [8] |
| 4-Sulfonyloxy/alkoxy benzoxazolone 2h | iNOS (in RAW 264.7 cells) | - | [9] |
Table 4: 5-HT1A Receptor Binding Affinity of Benzoxazinone and Related Derivatives
| Compound/Derivative | Radioligand | Ki (nM) | Reference |
| Coumarin derivative 1a | [3H]8-OH-DPAT | - (EC50 = 29.4 ± 7.3) | [10] |
| Coumarin derivative 5a | [3H]8-OH-DPAT | - (EC50 = 30.5 ± 2.56) | [10] |
| Coumarin derivative 3a | [3H]8-OH-DPAT | - (EC50 = 39.4 ± 3.63) | [10] |
| Arylpiperazinyl coumarin 5i | [3H]Ketanserin (for 5-HT2A) | 51 ± 8.3 | [10] |
| Arylpiperazinyl coumarin 1j | [3H]Ketanserin (for 5-HT2A) | 79 ± 18 | [10] |
| Arylpiperazinyl coumarin 5g | [3H]Ketanserin (for 5-HT2A) | 81 ± 19 | [10] |
| Pyridin-3-yloxy derivative 20 | - | - (pKi = 8.82) | [11] |
| Pyridin-4-yloxy derivative 21 | - | - (pKi = 6.41) | [11] |
Key Signaling Pathways Modulated by Benzoxazinone Compounds
Benzoxazinone derivatives exert their therapeutic effects by modulating critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Anticancer Mechanisms
Benzoxazinones have been shown to induce apoptosis and inhibit cell proliferation through various mechanisms, including the targeting of the c-Myc oncogene and modulation of key apoptotic regulators.
Caption: Anticancer signaling pathway of benzoxazinone compounds.
Anti-inflammatory Mechanisms
The anti-inflammatory properties of benzoxazinones are partly attributed to their ability to suppress the production of pro-inflammatory mediators by inhibiting key signaling cascades like the NF-κB and MAPK pathways.
Caption: Anti-inflammatory signaling pathway of benzoxazinone compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of benzoxazinone compounds.
Real-Time Reverse Transcription PCR (RT-PCR) for c-Myc Expression Analysis
Objective: To quantify the mRNA expression levels of the c-Myc gene in cancer cells following treatment with benzoxazinone derivatives.[12][13]
Protocol:
-
RNA Extraction: Total RNA is extracted from treated and untreated cancer cells using a suitable RNA isolation kit (e.g., Trizol reagent) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry.[14]
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.[14] The reaction is typically incubated at 42°C for 50-60 minutes, followed by an inactivation step at 70°C for 15 minutes.[15][16]
-
Real-Time PCR: The synthesized cDNA serves as a template for real-time PCR using SYBR Green or TaqMan probes and primers specific for the c-Myc gene and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[17] The PCR cycling conditions generally consist of an initial denaturation step at 95°C, followed by 40 cycles of denaturation, annealing, and extension.[15]
-
Data Analysis: The relative expression of the c-Myc gene is calculated using the 2-ΔΔCt method, where the data is normalized to the expression of the housekeeping gene.
Western Blot Analysis for p53 and Cleaved Caspase-3
Objective: To detect and quantify the protein levels of p53 and the active form of caspase-3 in cancer cells to assess apoptosis induction by benzoxazinone compounds.[18][19]
Protocol:
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for p53 and cleaved caspase-3, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.[20]
Serine Protease Inhibition Assay
Objective: To determine the inhibitory activity (IC50 and/or Ki values) of benzoxazinone compounds against serine proteases like α-chymotrypsin or human leukocyte elastase.[4][6][7]
Protocol:
-
Enzyme and Substrate Preparation: The serine protease and a specific chromogenic or fluorogenic substrate are prepared in a suitable assay buffer.
-
Inhibitor Preparation: The benzoxazinone compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Assay Reaction: The enzyme is pre-incubated with the benzoxazinone inhibitor for a specific period. The reaction is initiated by adding the substrate.
-
Measurement: The rate of substrate hydrolysis is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. For determination of the inhibition constant (Ki), kinetic studies are performed at various substrate and inhibitor concentrations, and the data are fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).
This technical guide provides a foundational understanding of the therapeutic targets of benzoxazinone compounds. The presented data and methodologies are intended to serve as a valuable resource for researchers dedicated to advancing the development of this promising class of therapeutic agents. Further investigations into their mechanisms of action and in vivo efficacy are warranted to fully realize their clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neoplasiaresearch.com [neoplasiaresearch.com]
- 14. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 15. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 16. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. researchgate.net [researchgate.net]
The Benzoxazinone Scaffold: A Privileged Structure in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzoxazinone core, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, making them highly attractive candidates for the development of novel therapeutics. This technical guide provides an in-depth review of benzoxazinone derivatives in drug discovery, covering their synthesis, diverse pharmacological applications, and the molecular mechanisms that underpin their therapeutic potential.
Synthesis of Benzoxazinone Derivatives
The versatility of the benzoxazinone scaffold begins with its accessible synthesis. Several reliable methods have been established for the preparation of both 1,3-benzoxazin-4-ones and 1,4-benzoxazin-3-ones.
General Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones
A prevalent method for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones involves the acylation of anthranilic acid followed by cyclization.
Experimental Protocol: Synthesis via Acyl Chloride in Pyridine [1][2]
-
Reaction Setup: Dissolve anthranilic acid (1 equivalent) in pyridine in a flask. Cool the solution to approximately 8°C in an ice bath.
-
Acylation: Add a substituted benzoyl chloride (1 to 2 equivalents) dropwise to the stirred solution, maintaining the cool temperature for one hour.[1]
-
Reaction Progression: Continue stirring the reaction mixture for an additional 2 hours at room temperature. A solid product will typically precipitate out.
-
Work-up: Neutralize the reaction mixture with a sodium bicarbonate (NaHCO₃) solution.
-
Purification: Filter the resulting solid, wash thoroughly with water, and recrystallize from ethanol to yield the purified 2-aryl-4H-3,1-benzoxazin-4-one derivative.
Experimental Protocol: Synthesis via Cyanuric Chloride [3]
-
Intermediate Formation: Mix anthranilic acid (1 eq.) in chloroform with anhydrous triethylamine (1 eq.). To this mixture, add benzoyl chloride (1 eq.) in chloroform. This forms the N-benzoylanthranilic acid intermediate.
-
Cyclization: Take the resulting intermediate (1 eq.) and dissolve it in anhydrous toluene. Add triethylamine (1 eq.) and cyanuric chloride (1 eq.).
-
Reflux: Reflux the mixture for one week.
-
Purification: After purification and drying with magnesium sulfate, recrystallize the final product from a 30% ether-chloroform solution.
General Synthesis of 2H-1,4-benzoxazin-3(4H)-one Derivatives
The synthesis of the 1,4-benzoxazinone isomer often starts from 2-aminophenol.
Experimental Protocol: Synthesis from 2-Aminophenol
-
Reaction Setup: React 2-aminophenol with chloroacetic acid to form the foundational 2H-benzo[b][4][5]oxazin-3(4H)-one structure.
-
Sulfonation: Treat the product with chlorosulfonic acid to introduce a sulfonyl chloride group, typically at the 6-position.
-
Nucleophilic Substitution: React the resulting sulfonyl chloride with various aryl amines to yield a library of 6-(N-arylsulfamoyl)-2H-benzo[b][4][5]oxazin-3(4H)-one derivatives.
Pharmacological Applications and Mechanisms of Action
Benzoxazinone derivatives have been investigated for a wide array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and CNS-related activities.
Anticancer Activity
Benzoxazinone derivatives exhibit potent anticancer effects through multiple mechanisms, including the induction of apoptosis and the suppression of key oncogenes.
Certain benzoxazinone derivatives can selectively target and stabilize a secondary DNA structure known as a G-quadruplex (G4) located in the promoter region of the c-Myc oncogene.[6] The stabilization of this G4 structure acts as a transcriptional repressor, preventing the binding of RNA polymerase and other transcription factors.[7][8] This leads to the downregulation of c-Myc protein expression, which in turn inhibits cancer cell proliferation and migration.[9]
Other derivatives function by inducing cellular stress, which activates the p53 tumor suppressor protein.[3] Activated p53 transcriptionally upregulates pro-apoptotic members of the Bcl-2 family, such as BAX and PUMA.[10] These proteins permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c.[11] This event triggers the formation of the apoptosome and the subsequent activation of a caspase cascade (caspase-9 followed by executioner caspases-3 and -7), culminating in programmed cell death.[12][13]
The cytotoxic effect of benzoxazinone derivatives against cancer cell lines is commonly quantified using the MTT assay.[14][15]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight (or until ~70-80% confluency) at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazinone derivatives (prepared via serial dilution) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Remove the treatment media from the wells and add 100 µL of fresh media plus 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Quantification: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance of each well at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity
Many benzoxazinone derivatives exhibit significant anti-inflammatory properties, often comparable to commercial nonsteroidal anti-inflammatory drugs (NSAIDs).[2][8]
This is a classic in vivo model for evaluating acute anti-inflammatory activity.[5][16]
-
Animal Acclimatization: Use adult rats (e.g., Sprague Dawley or Wistar, 180-250 g). Allow them to acclimatize to laboratory conditions and fast overnight before the experiment.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat using a plethysmometer or digital calipers.
-
Compound Administration: Divide the rats into groups. Administer the test benzoxazinone derivatives orally (p.o.) or intraperitoneally (i.p.). Administer a vehicle control (e.g., saline or DMSO) to the control group and a standard drug (e.g., Indomethacin, 10 mg/kg) to the positive control group.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[17]
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the control group at each time point using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Antimicrobial and Enzyme Inhibitory Activity
The benzoxazinone scaffold is also a fertile ground for the development of antimicrobial agents and specific enzyme inhibitors.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique.[18][19]
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzoxazinone compounds in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
-
Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture contains a buffer (e.g., 50 mM Tris-HCl, pH 7.6), the enzyme α-chymotrypsin, and various concentrations of the benzoxazinone inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiation: Start the reaction by adding a chromogenic substrate, such as N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).[20]
-
Measurement: Monitor the release of p-nitroaniline from the substrate by measuring the increase in absorbance at 405 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition and calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Quantitative Data and Structure-Activity Relationships (SAR)
The biological activity of benzoxazinone derivatives is highly dependent on the substitution pattern on both the benzoxazinone core and any appended aryl rings.
α-Chymotrypsin Inhibitors
Structure-activity relationship (SAR) studies have provided key insights into designing potent α-chymotrypsin inhibitors.[4]
-
Effect of Core Substitution: The presence of substituents on the benzene ring of the benzoxazinone scaffold generally reduces inhibitory potential.[4]
-
Effect of Phenyl Substituent: Halogen substitution on the 2-phenyl ring significantly influences activity. The inhibitory potential increases in the order: F > Cl > Br.[4]
-
Positional Effects: For substituents on the 2-phenyl ring, the inhibitory potential follows the order: ortho > meta > para.[4]
Table 1: α-Chymotrypsin Inhibition by 2-Aryl-4H-3,1-benzoxazin-4-one Derivatives [4]
| Compound (Substituent on 2-Phenyl Ring) | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
| 2-Fluorophenyl | 6.5 ± 0.1 | 4.7 ± 0.1 | Competitive |
| 3-Fluorophenyl | 8.8 ± 0.1 | 7.9 ± 0.1 | Mixed |
| 4-Fluorophenyl | 10.1 ± 0.1 | 9.2 ± 0.1 | Competitive |
| 2-Chlorophenyl | 7.1 ± 0.1 | 6.5 ± 0.1 | Competitive |
| 3-Chlorophenyl | 15.3 ± 0.1 | 14.1 ± 0.1 | Mixed |
| 4-Chlorophenyl | 18.9 ± 0.1 | 17.5 ± 0.1 | Competitive |
| Unsubstituted Phenyl | 22.4 ± 0.1 | 20.6 ± 0.1 | Competitive |
Anticancer and Anti-inflammatory Activity
Table 2: Selected Biological Activities of Benzoxazinone Derivatives
| Derivative Type | Target/Assay | Activity Metric | Value | Reference |
| 1,2,3-Triazole linked 2H-1,4-benzoxazin-3(4H)-one | Anticancer (Huh-7 cells) | IC₅₀ | 19.05 µM | [21] |
| 7-Nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-one | Anticancer (HeLa cells) | Apoptotic Index | 52-75% | [11] |
| 2-(2-((2,6-dichlorophenyl)amino)benzyl)-4H-benzo[d][3][4]oxazin-4-one | Anti-inflammatory | % Inhibition of Paw Edema | 62.61% | [2][8] |
| 1,3-Benzoxazinone Derivative | Anti-inflammatory | % Inhibition of Paw Edema | 25 - 83.3% | [8] |
Antimicrobial Activity
Synthetic derivatives of the 1,4-benzoxazin-3-one backbone have shown particular promise as antimicrobial agents.[22]
Table 3: Antimicrobial Activity of Benzoxazinone Scaffolds
| Organism Type | Example Organism | Activity Metric | Value | Reference |
| Pathogenic Fungi | C. albicans | MIC | Down to 6.25 µg/mL | [22] |
| Bacteria | S. aureus, E. coli | MIC | Down to 16 µg/mL | [22] |
| Phytopathogenic Fungi | P. infestans | EC₅₀ | 15.37 µg/mL |
Conclusion
Benzoxazinone derivatives represent a highly versatile and pharmacologically significant class of compounds. Their straightforward synthesis allows for the creation of diverse chemical libraries, while their ability to interact with a wide range of biological targets—from enzymes and DNA secondary structures to inflammatory pathways—confirms their status as a privileged scaffold. The quantitative data and structure-activity relationships outlined in this guide provide a solid foundation for the rational design of next-generation benzoxazinone-based therapeutics. Continued exploration of this scaffold is poised to yield novel drug candidates for cancer, inflammation, infectious diseases, and beyond.
References
- 1. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. 2-Phenyl-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Targeting MYC Expression through G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. us.pronuvia.com [us.pronuvia.com]
- 14. researchhub.com [researchhub.com]
- 15. atcc.org [atcc.org]
- 16. inotiv.com [inotiv.com]
- 17. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdb.apec.org [pdb.apec.org]
- 19. woah.org [woah.org]
- 20. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. uomosul.edu.iq [uomosul.edu.iq]
The Versatile Scaffold: A Technical Guide to 6-Methyl-2H-1,4-benzoxazin-3(4H)-one as a Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one, a key heterocyclic building block in medicinal chemistry. We will explore its synthesis, chemical properties, and its significant role in the development of novel therapeutic agents with a focus on anticancer and antifungal applications. This document will serve as a comprehensive resource, complete with experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways.
Introduction to the 1,4-Benzoxazin-3-one Core
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds. Its rigid, bicyclic structure provides a unique three-dimensional framework that can be strategically functionalized to interact with various biological targets. The presence of a lactam moiety, an aromatic ring, and sites for substitution at both the nitrogen and the aromatic ring make it a versatile template for library synthesis and lead optimization in drug discovery.
Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The 6-methyl substitution on this scaffold can influence the molecule's lipophilicity, metabolic stability, and interaction with target proteins, making this compound a particularly interesting starting point for medicinal chemistry campaigns.
Synthesis of the this compound Scaffold
The synthesis of this compound is typically achieved through a two-step process involving the chloroacetylation of 4-methyl-2-aminophenol followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Methyl-2-aminophenol
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Step 1: Synthesis of 2-Chloro-N-(2-hydroxy-5-methylphenyl)acetamide
-
In a round-bottomed flask, dissolve 4-methyl-2-aminophenol (1 equivalent) in a suitable solvent such as acetone or DMF.
-
Add a base, such as sodium bicarbonate or potassium carbonate (2-3 equivalents), to the solution.
-
Cool the mixture in an ice bath and slowly add chloroacetyl chloride (1.1 equivalents) dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the crude 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide.
Step 2: Intramolecular Cyclization to this compound
-
To a round-bottomed flask equipped with a reflux condenser, add the crude 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide from the previous step.
-
Add a base, such as potassium carbonate (2 equivalents), and a suitable solvent like anhydrous DMF.
-
Heat the mixture to reflux for approximately 90 minutes.[3]
-
After cooling, pour the reaction mixture into water and stir for 15 minutes.[3]
-
Extract the product with ethyl acetate (2 x volume of the aqueous layer).[3]
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.[3]
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
Role as a Heterocyclic Building Block in Drug Discovery
The this compound core serves as a versatile starting material for the synthesis of a diverse array of bioactive molecules. The nitrogen atom of the lactam can be readily alkylated or acylated, and the aromatic ring can undergo various electrophilic substitution reactions, allowing for the introduction of different pharmacophoric groups.
Anticancer Applications
Derivatives of the 1,4-benzoxazin-3-one scaffold have shown significant promise as anticancer agents. Their mechanism of action often involves the induction of DNA damage and apoptosis in cancer cells.
A proposed workflow for the synthesis and evaluation of anticancer derivatives is outlined below:
One of the key mechanisms by which these derivatives exert their anticancer effects is through the induction of DNA damage, leading to the activation of apoptotic pathways.
References
- 1. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
The Benzoxazinone Scaffold: A Comprehensive Technical Guide to its Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoxazinone scaffolds, a class of indole-derived secondary metabolites, have garnered significant scientific interest due to their diverse biological activities and ecological importance. First identified in the mid-20th century, these compounds are key players in the defense mechanisms of a variety of plant species, particularly within the grass family (Poaceae), and have also been found in select dicots, fungi, and insects. Their roles as natural pesticides, insecticides, and allelochemicals have driven extensive research into their biosynthesis, natural distribution, and modes of action. This in-depth technical guide provides a comprehensive overview of the discovery and natural occurrence of benzoxazinone scaffolds, presenting quantitative data, detailed experimental protocols for their analysis, and visualizations of the key biosynthetic and signaling pathways that govern their production.
Discovery and Historical Perspective
The journey into the world of benzoxazinones began with the isolation of 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy derivative, 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA).[1][2] These discoveries marked the inception of a new field of phytochemical research. Initially recognized for their role in the resistance of maize to the European corn borer, subsequent studies unveiled their broader significance as potent natural defense compounds.[3] This understanding spurred decades of research into their chemical properties, biological functions, and the intricate biochemical pathways responsible for their synthesis.
Natural Occurrence and Distribution
Benzoxazinone scaffolds are predominantly found in the plant kingdom, with a significant concentration in the Poaceae family, which includes major agricultural crops like maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale).[3][4] However, their distribution is not limited to grasses. They have also been identified in several dicotyledonous families, including Acanthaceae, Lamiaceae, Ranunculaceae, and Plantaginaceae, highlighting a fascinating case of convergent evolution of a complex metabolic pathway.[5][6] Beyond the plant kingdom, evidence suggests the presence of benzoxazinoid-like structures in some fungi and insects, often as a result of sequestration from their plant hosts.[7][8]
Distribution within Plant Tissues
The concentration of benzoxazinones varies significantly between different plant tissues and developmental stages. The highest concentrations are typically found in the seedlings of Poaceae species, providing crucial protection during this vulnerable growth phase.[9] For instance, in maize, DIMBOA is detectable shortly after germination, with concentrations reaching up to 30 mM in the shoot and 15 mM in the root within 4 to 11 days.[9] In contrast, maize seeds themselves do not contain benzoxazinoids.[9] However, the kernels of wheat and rye do contain these compounds, primarily as DIBOA- and HBOA-diglycosides, which may function as specialized storage forms.[9]
Quantitative Data on Benzoxazinone Content
The following tables summarize the quantitative data on the concentration of major benzoxazinoids in various plant species and tissues, compiled from multiple studies. These values can vary based on cultivar, growth conditions, and analytical methods.
Table 1: Concentration of Benzoxazinoids in Poaceae Species
| Plant Species | Tissue | Compound | Concentration Range (µg/g dry weight unless specified) | Reference(s) |
| Maize (Zea mays) | Seedling Shoot | DIMBOA | 10 - 30 mM (fresh weight) | [9] |
| Seedling Root | DIMBOA | 0.5 - 15 mM (fresh weight) | [9] | |
| Wheat (Triticum aestivum) | Foliage | Various | 11 - 3261 | [10] |
| Roots | Various | 11 - 3261 | [10] | |
| Rye (Secale cereale) | Shoot | DIBOA | 112 - 1240 | [11] |
| Shoot | BOA | 18 - 229 | [11] | |
| Spelt (Triticum spelta) | Germinated Grains (96h) | MBOA | 277.61 ± 15.29 | [12] |
Table 2: Benzoxazinoid Content in Dicotyledonous Families
| Plant Family | Species | Compound | Tissue | Concentration | Reference(s) |
| Acanthaceae | Aphelandra sp. | DIMBOA | - | Present in trace amounts | [9] |
| Ranunculaceae | Consolida orientalis | (G)DIBOA | - | Main benzoxazinoid | [9] |
| Lamiaceae | Lamium galeobdolon | (G)DIBOA | - | Main benzoxazinoid | [9] |
| Plantaginaceae | Scoparia dulcis | (G)DIBOA | - | Main benzoxazinoid | [9] |
Biosynthesis of Benzoxazinone Scaffolds
The biosynthesis of benzoxazinones has been extensively studied, particularly in maize, where the pathway is well-characterized and involves a series of enzymes encoded by the Bx gene cluster.[9]
The Core Biosynthetic Pathway in Maize
The pathway initiates from indole-3-glycerol phosphate, a precursor in tryptophan biosynthesis. A series of enzymatic reactions, including hydroxylations and glucosylation, leads to the formation of the stable glucoside forms of DIBOA and DIMBOA, which are stored in the plant vacuole. Upon tissue damage, these glucosides are rapidly hydrolyzed by β-glucosidases to release the unstable and biologically active aglycones.
Regulation of Biosynthesis by Signaling Pathways
The production of benzoxazinones is not static but is dynamically regulated in response to various biotic and abiotic stresses. Phytohormones such as jasmonic acid (JA) and salicylic acid (SA), as well as elicitors like chitosan, play crucial roles in inducing the expression of Bx genes and subsequent accumulation of benzoxazinoids.
Herbivore attack or wounding triggers the JA signaling pathway, leading to the activation of transcription factors that upregulate the expression of defense-related genes, including those in the benzoxazinoid biosynthesis pathway.
Chitosan, a component of fungal cell walls, acts as a potent elicitor of plant defense responses. It can trigger a signaling cascade that leads to the accumulation of various defense compounds, including benzoxazinoids.
References
- 1. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. Identification and Quantification of Selected Benzoxazinoids and Phenolics in Germinated Spelt (Triticum spelta) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Synthesis of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one from 4-Methyl-2-aminophenol
Introduction
2H-1,4-Benzoxazin-3(4H)-one and its derivatives are important heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. These compounds serve as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. This document provides a detailed protocol for the synthesis of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one, a valuable derivative, starting from 4-methyl-2-aminophenol. The synthesis is a two-step process involving an initial N-acylation followed by an intramolecular cyclization. This protocol is intended for researchers and professionals in organic synthesis and drug development.
Overall Reaction Scheme
The synthesis of this compound from 4-methyl-2-aminophenol proceeds in two key steps:
-
N-Acylation: Reaction of 4-methyl-2-aminophenol with chloroacetyl chloride in the presence of a base to form the intermediate, 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide.
-
Intramolecular Cyclization: Base-mediated intramolecular Williamson ether synthesis of the intermediate to yield the final product, this compound.
Caption: Overall two-step synthesis pathway.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the two-step synthesis of this compound. The values are based on general procedures for similar benzoxazinone syntheses and may require optimization for specific laboratory conditions.
| Parameter | Step 1: N-Acylation | Step 2: Intramolecular Cyclization |
| Starting Material | 4-Methyl-2-aminophenol | 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide |
| Key Reagents | Chloroacetyl chloride, Triethylamine (or other base) | Potassium carbonate (or other base) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Dimethylformamide (DMF) or Acetone |
| Reaction Temperature | 0 °C to Room Temperature | Reflux (typically 80-100 °C) |
| Reaction Time | 2 - 4 hours | 1.5 - 3 hours |
| Typical Molar Ratios | 1 : 1.1 : 1.2 (Aminophenol : Chloroacetyl chloride : Base) | 1 : 2 (Acetamide : Base) |
| Expected Yield | 85 - 95% | 75 - 85% |
| Purification Method | Aqueous work-up, extraction | Precipitation in water, recrystallization |
Experimental Protocols
Materials and Reagents:
-
4-Methyl-2-aminophenol
-
Chloroacetyl chloride
-
Triethylamine (TEA) or Pyridine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1M solution
-
Deionized water
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
Protocol 1: Synthesis of 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide (Intermediate)
This protocol details the N-acylation of 4-methyl-2-aminophenol.
Caption: Workflow for the N-acylation step.
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-2-aminophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the flask in an ice bath to 0 °C with continuous stirring.
-
In a dropping funnel, prepare a solution of chloroacetyl chloride (1.1 eq) in a small amount of anhydrous DCM.
-
Add the chloroacetyl chloride solution dropwise to the reaction mixture over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, deionized water, and a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide. The product is often used in the next step without further purification.
Protocol 2: Synthesis of this compound (Final Product)
This protocol outlines the intramolecular cyclization to form the final product.
Caption: Workflow for the intramolecular cyclization.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the crude 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to reflux (approximately 90 °C) with vigorous stirring.
-
Maintain the reflux for 1.5-3 hours. Monitor the reaction's completion using TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water, which will cause the product to precipitate.
-
Stir the resulting suspension for 15-30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the collected solid with copious amounts of cold deionized water to remove any remaining DMF and inorganic salts.
-
Dry the crude product. For further purification, recrystallize the solid from a suitable solvent system, such as ethanol/water.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Application Notes and Protocols for N-Alkylation of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-Methyl-2H-1,4-benzoxazin-3(4H)-one is a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. Its derivatives have shown a wide range of biological activities. N-alkylation of the benzoxazinone core at the 4-position is a critical step in the synthesis of diverse compound libraries for screening and lead optimization. This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: a classical approach using an alkyl halide with a base, and the Mitsunobu reaction for more sensitive substrates or when stereochemical inversion is desired at the alkylating agent.
Data Presentation
The following table summarizes representative yields for the N-alkylation of this compound with various alkylating agents using the two primary methods detailed in this document. These yields are illustrative and may vary based on the specific reaction conditions and the nature of the alkylating agent.
| Entry | Alkylating Agent (R-X) | Method | Product (4-R-6-Methyl-2H-1,4-benzoxazin-3(4H)-one) | Representative Yield (%) |
| 1 | Methyl iodide | A: Alkyl Halide & Base | 4-Methyl-6-methyl-2H-1,4-benzoxazin-3(4H)-one | 95 |
| 2 | Ethyl bromoacetate | A: Alkyl Halide & Base | Ethyl 2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate | 88 |
| 3 | Benzyl bromide | A: Alkyl Halide & Base | 4-Benzyl-6-methyl-2H-1,4-benzoxazin-3(4H)-one | 92 |
| 4 | Isopropyl alcohol | B: Mitsunobu Reaction | 4-Isopropyl-6-methyl-2H-1,4-benzoxazin-3(4H)-one | 75 |
| 5 | (S)-(-)-2-Pentanol | B: Mitsunobu Reaction | (R)-4-(Pentan-2-yl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one | 70 (with inversion of configuration) |
Experimental Protocols
Method A: N-Alkylation using Alkyl Halide and Base
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromoacetate, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add anhydrous dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-alkylated product.
Method B: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction allows for the N-alkylation of this compound with a primary or secondary alcohol. This reaction proceeds with inversion of stereochemistry at the alcohol carbon.[1][2][3][4]
Materials:
-
This compound
-
Alcohol (primary or secondary, 1.2 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq, typically as a 40% solution in toluene)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise via syringe over 10-15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the product by flash column chromatography on silica gel to isolate the N-alkylated benzoxazinone.
Visualizations
Caption: General experimental workflow for N-alkylation.
Caption: Reaction pathway for Method A (Alkyl Halide & Base).
Caption: Logical flow of the Mitsunobu Reaction (Method B).
References
High-Throughput Screening Assays for Benzoxazinone Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of benzoxazinone libraries. Benzoxazinones are a class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions.[1][2] These notes offer guidance on assay selection, experimental design, and data interpretation for the efficient identification of bioactive benzoxazinone derivatives.
Introduction to High-Throughput Screening of Benzoxazinone Libraries
High-throughput screening enables the rapid evaluation of large chemical libraries, such as those comprised of diverse benzoxazinone scaffolds, to identify compounds that modulate the activity of a specific biological target. The primary goal of an HTS campaign is to identify "hits"—compounds that exhibit a desired biological effect—which can then be optimized through medicinal chemistry efforts to generate lead compounds for drug development.
Common therapeutic areas for which benzoxazinone libraries are screened include:
-
Oncology: Targeting key signaling molecules such as tyrosine kinases (e.g., EGFR, KDR, ABL) and inhibiting the proliferation of cancer cell lines.[1][3]
-
Infectious Diseases: Identifying inhibitors of bacterial multidrug resistance (MDR) efflux pumps to restore antibiotic efficacy.[4][5]
-
Inflammation: Screening for compounds with anti-inflammatory properties.[2]
HTS Assay Formats for Benzoxazinone Libraries
The choice of HTS assay format is critical and depends on the biological target and the desired endpoint. Both biochemical and cell-based assays are amenable to the screening of benzoxazinone libraries.
Biochemical Assays
Biochemical assays utilize purified biological molecules to assess the direct interaction of compounds with the target. A common format for screening benzoxazinone libraries against purified enzymes, such as kinases, is the Fluorescence Polarization (FP) assay .
Principle of Fluorescence Polarization: FP assays measure the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (tracer) in solution. When a small, fluorescently labeled tracer is unbound, it rotates rapidly, resulting in low polarization of the emitted light. Upon binding to a larger molecule, such as a protein target, the rotation of the tracer is slowed, leading to an increase in the polarization of the emitted light. In a competitive binding format, a test compound that displaces the fluorescent tracer from the protein will cause a decrease in fluorescence polarization.[6][7][8]
Cell-Based Assays
Cell-based assays are performed using living cells and provide a more physiologically relevant context for assessing compound activity. These assays can measure a variety of cellular responses, including proliferation, cytotoxicity, and the modulation of specific signaling pathways.
A widely used cell-based assay for screening anticancer compounds is the MTT assay , which measures cell viability.
Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocols
The following are detailed protocols for representative HTS assays for screening benzoxazinone libraries.
Protocol 1: Fluorescence Polarization HTS Assay for Kinase Inhibitors
This protocol describes a competitive FP-based assay to identify benzoxazinone inhibitors of a protein tyrosine kinase.[6][9]
Materials:
-
Purified protein tyrosine kinase (e.g., EGFR)
-
Fluorescently labeled peptide substrate (tracer)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Benzoxazinone compound library (dissolved in DMSO)
-
384-well, low-volume, black microplates
-
Microplate reader with fluorescence polarization capabilities
Workflow:
Caption: Workflow for a Fluorescence Polarization HTS Assay.
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each benzoxazinone compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. Also include positive controls (a known inhibitor) and negative controls (DMSO only).
-
Kinase Addition: Add 10 µL of the kinase solution (e.g., 2X final concentration in assay buffer) to all wells.
-
Tracer and ATP Addition: Add 10 µL of a solution containing the fluorescently labeled peptide substrate and ATP (both at 2X final concentration in assay buffer) to all wells. The final volume in each well should be 20 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the fluorescence polarization on a suitable microplate reader.
Protocol 2: Cell-Based Anti-Proliferative HTS Assay
This protocol outlines a cell-based assay to screen a benzoxazinone library for compounds that inhibit the proliferation of a cancer cell line (e.g., MCF-7).[10][11]
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Benzoxazinone compound library (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
384-well, clear-bottom, sterile microplates
-
Multichannel pipettes or automated liquid handling system
-
Microplate reader capable of measuring absorbance at 570 nm
Workflow:
Caption: Workflow for a Cell-Based Anti-Proliferative HTS Assay.
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 384-well plates at a density of 2,000 cells per well in 40 µL of culture medium. Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Addition: Add 10 µL of the benzoxazinone compounds at various concentrations (typically a 5X stock) to the wells. Include appropriate controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 50 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 3: Bacterial Efflux Pump Inhibition HTS Assay
This protocol details a fluorescence-based assay to identify benzoxazinone derivatives that inhibit bacterial efflux pumps in a bacterium such as Pseudomonas aeruginosa.[12][13]
Materials:
-
Pseudomonas aeruginosa strain overexpressing a target efflux pump (e.g., MexAB-OprM)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Fluorescent efflux pump substrate (e.g., ethidium bromide or Hoechst 33342)
-
Benzoxazinone compound library (dissolved in DMSO)
-
384-well, black, clear-bottom microplates
-
Microplate reader with fluorescence capabilities
Workflow:
Caption: Workflow for a Bacterial Efflux Pump Inhibition HTS Assay.
Procedure:
-
Bacterial Culture: Grow an overnight culture of the P. aeruginosa strain in CAMHB. Dilute the culture to an OD₆₀₀ of 0.1 in fresh CAMHB.
-
Compound Plating: Dispense 50 nL of the benzoxazinone library compounds into the wells of a 384-well plate.
-
Bacterial Addition: Add 25 µL of the diluted bacterial suspension to each well.
-
Substrate Addition: Add 25 µL of the fluorescent substrate solution (e.g., 2 µg/mL ethidium bromide in CAMHB) to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530 nm and emission at 600 nm for ethidium bromide). An increase in fluorescence compared to the DMSO control indicates inhibition of the efflux pump.
Data Presentation and Interpretation
Quantitative data from HTS campaigns should be summarized in a clear and structured format to facilitate hit identification and prioritization.
Data Analysis
For each compound, the raw data should be normalized to the controls on each plate. A common metric for quantifying the effect of a compound is the percent inhibition, calculated as follows:
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
A Z'-factor should be calculated for each assay plate to assess the quality and robustness of the assay. A Z'-factor greater than 0.5 is generally considered acceptable for HTS.
Quantitative Data Summary
The following tables provide examples of how to present quantitative data from HTS assays of benzoxazinone libraries.
Table 1: Inhibition of Tyrosine Kinase Activity by Hit Benzoxazinone Compounds
| Compound ID | IC₅₀ (µM) vs. EGFR | IC₅₀ (µM) vs. KDR | IC₅₀ (µM) vs. ABL |
| BZX-001 | 0.5 | 2.1 | > 50 |
| BZX-002 | 1.2 | 0.8 | 15.6 |
| BZX-003 | > 50 | 25.3 | 5.4 |
| BZX-004 | 0.9 | 1.5 | 22.1 |
Table 2: Anti-Proliferative Activity of Hit Benzoxazinone Compounds against Cancer Cell Lines
| Compound ID | GI₅₀ (µM) vs. MCF-7 | GI₅₀ (µM) vs. HCT116 | GI₅₀ (µM) vs. A549 |
| BZX-005 | 2.5 | 5.1 | 8.3 |
| BZX-006 | 1.8 | 3.2 | 4.9 |
| BZX-007 | 10.2 | 15.8 | 21.4 |
| BZX-008 | 3.1 | 6.7 | 9.5 |
Table 3: Potentiation of Antibiotic Activity by Benzoxazinone Efflux Pump Inhibitors in P. aeruginosa
| Compound ID | Fold Increase in Ciprofloxacin Potency |
| BZX-009 | 8 |
| BZX-010 | 16 |
| BZX-011 | 4 |
| BZX-012 | 32 |
Signaling Pathway Visualization
Understanding the mechanism of action of hit compounds often requires knowledge of the relevant signaling pathways. The following diagram illustrates a simplified EGFR/HER2 signaling pathway, a common target for benzoxazinone-based anticancer agents.
Caption: Simplified EGFR/HER2 Signaling Pathway.
This pathway illustrates how the binding of a ligand like EGF to EGFR leads to receptor dimerization with HER2 and the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, which ultimately promote cell proliferation and survival. Benzoxazinone inhibitors can block this signaling by targeting the kinase domain of these receptors.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosphatase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput fluorescence polarization assay to identify inhibitors of Cbl(TKB)-protein tyrosine kinase interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Flow Cytometry Screening of Multidrug Efflux Systems | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
Application Note & Protocol: Quantification of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone class. Molecules within this class are known for their diverse biological activities, making their accurate quantification in various matrices crucial for research and development in pharmaceuticals, agrochemicals, and life sciences. This document provides a detailed application note and a representative protocol for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Analytical Method Overview
The quantification of this compound can be effectively achieved using reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer. This approach offers excellent specificity by utilizing Multiple Reaction Monitoring (MRM) to monitor characteristic precursor-to-product ion transitions. While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes typical performance characteristics of LC-MS/MS methods for structurally related benzoxazinoid compounds, providing an expected performance benchmark.
Table 1: Representative Quantitative Data for Benzoxazinoid Analysis by LC-MS/MS
| Parameter | DIMBOA | MBOA | DIBOA | Expected Performance for this compound |
| Linearity (r²) | >0.99 | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) | 1-10 µg/L | 1-10 µg/L | 1-10 µg/L | 0.5-15 µg/L |
| Limit of Quantification (LOQ) | 5-30 µg/L | 5-30 µg/L | 5-30 µg/L | 2-50 µg/L |
| Accuracy (% Recovery) | 85-115% | 85-115% | 85-115% | 90-110% |
| Precision (%RSD) | <15% | <15% | <15% | <15% |
Note: The values for DIMBOA, MBOA, and DIBOA are representative of data found in scientific literature. The expected performance for this compound is an estimation and would require experimental validation.
Experimental Workflow
The general workflow for the quantification of this compound from a biological matrix is depicted below.
Caption: Experimental workflow for the quantification of this compound.
Detailed Experimental Protocol: LC-MS/MS Quantification
This protocol describes a representative method for the quantification of this compound in a biological matrix such as plasma.
1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Stable isotope-labeled internal standard (IS), e.g., 6-(Methyl-d3)-2H-1,4-benzoxazin-3(4H)-one, or a structurally similar compound if a labeled analog is unavailable.
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
2. Standard Solution and Calibration Curve Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.
-
Calibration Standards: Prepare calibration standards by spiking 90 µL of blank plasma with 10 µL of each working standard solution. Add 10 µL of the IS working solution (100 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
3. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample (or calibration standard/QC), add 10 µL of the internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 400 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge: Pass 1 mL of methanol followed by 1 mL of water through the C18 SPE cartridge.
-
Load the sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of ethyl acetate.
-
Dry: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and should be optimized for the specific instrument used.
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined by infusing the analytical standard. For this compound (MW: 163.17), the precursor ion would be [M+H]+ at m/z 164.2. Product ions would need to be determined experimentally. |
5. Data Analysis and Quantification
-
Integrate the peak areas for the analyte and the internal standard for all samples, calibration standards, and QC samples.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note provides a comprehensive framework for the development and implementation of a robust and sensitive LC-MS/MS method for the quantification of this compound. The provided protocol is a representative starting point and should be thoroughly validated according to regulatory guidelines to ensure its accuracy, precision, and reliability for its intended application. The successful implementation of such an assay will be invaluable for researchers and professionals in the fields of drug discovery, pharmacokinetics, and related scientific disciplines.
Application Notes and Protocols for the Development of Novel 6-Methyl-2H-1,4-benzoxazin-3(4H)-one Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of compounds with a wide array of pharmacological activities.[1][2] Derivatives have been investigated for their anti-inflammatory, anticancer, anticonvulsant, and antimicrobial properties.[2][3][4] Specifically, 6-Methyl-2H-1,4-benzoxazin-3(4H)-one serves as a valuable starting point for the development of novel therapeutic agents. The strategic modification of this core structure allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[5][6] These application notes provide detailed protocols for the synthesis, in vitro screening, and mechanistic investigation of novel analogs derived from this scaffold, with a focus on identifying potential kinase inhibitors.[7]
Application Note 1: Synthesis of Novel N-Substituted Analogs
The introduction of diverse substituents at the N-4 position of the benzoxazinone ring is a common and effective strategy for generating chemical diversity and modulating biological activity. The following protocol outlines a general two-step synthesis beginning with the formation of the core scaffold followed by N-alkylation.
General Synthetic Workflow
Caption: General workflow for the synthesis of novel this compound analogs.
Experimental Protocol: Synthesis of 4-(4-Fluorobenzyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one
This protocol details the synthesis of a representative analog.
Part A: Synthesis of this compound (Scaffold)
-
Materials:
-
2-Amino-5-methylphenol
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnetic stirrer and hotplate
-
Round-bottom flask and reflux condenser
-
-
Procedure:
-
To a solution of 2-amino-5-methylphenol (1.0 eq) in DCM, add sodium bicarbonate (3.0 eq).
-
Stir the mixture at 0°C.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise over 15 minutes.[2]
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield the pure scaffold.
-
Part B: Synthesis of 4-(4-Fluorobenzyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one (N-Alkylation)
-
Materials:
-
This compound (from Part A)
-
4-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the scaffold (1.0 eq) in DMF in a round-bottom flask.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add 4-fluorobenzyl bromide (1.2 eq) dropwise while stirring at room temperature.
-
Continue stirring the reaction at room temperature for 12 hours or until TLC indicates the consumption of the starting material.[2]
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the final analog.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
-
Application Note 2: In Vitro Screening of Novel Analogs as Kinase Inhibitors
Once synthesized, the novel analogs are screened to determine their biological activity. This protocol describes a hierarchical screening approach to identify and characterize potential kinase inhibitors.[8]
Screening Workflow
Caption: A typical workflow for screening novel compounds for kinase inhibitory activity.
Protocol 1: Primary Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[8]
-
Principle: The assay is performed in two steps. First, the kinase reaction occurs, and an ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, which is then measured using a luciferase/luciferin reaction, producing a luminescent signal that correlates with kinase activity.
-
Materials:
-
Target kinase (e.g., CDK7)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized analogs dissolved in DMSO
-
384-well white assay plates
-
Luminometer plate reader
-
-
Procedure:
-
Prepare the kinase reaction buffer containing the kinase and its substrate.
-
Dispense 2.5 µL of the kinase/substrate solution into the wells of a 384-well plate.
-
Add 50 nL of test compounds (analogs) at various concentrations (for dose-response) or a single concentration (for primary screen, e.g., 10 µM). Include positive (no inhibitor) and negative (no kinase) controls.
-
To initiate the reaction, add 2.5 µL of ATP solution to each well. Mix briefly on a plate shaker.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound relative to the controls and determine IC₅₀ values from the dose-response curves.
-
Protocol 2: Secondary Cell-Based Assay (Western Blot for Target Engagement)
This assay confirms that a "hit" compound can inhibit the target kinase within a cellular environment.[8]
-
Principle: Cells are treated with the inhibitor, and cell lysates are analyzed by Western blot to measure the phosphorylation level of a known downstream substrate of the target kinase. A reduction in phosphorylation indicates target engagement and inhibition.
-
Materials:
-
Cancer cell line expressing the target kinase (e.g., a TNBC cell line for CDK7)[7]
-
Cell culture medium and supplements
-
Synthesized analog
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-substrate, anti-total-substrate, anti-loading control like β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate for chemiluminescence detection
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the analog (e.g., based on the IC₅₀ from the biochemical assay) for a specified time (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.[8]
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[8]
-
Strip the membrane and re-probe for the total substrate and a loading control to ensure equal protein loading.
-
Quantify band intensities to determine the extent of phosphorylation inhibition.
-
Data Presentation and Interpretation
Quantitative data from screening should be organized to facilitate SAR analysis.
Table 1: Inhibitory Activity of Novel Analogs against Target Kinase X
| Compound ID | R-Group (at N-4 position) | % Inhibition @ 10 µM | IC₅₀ (nM) |
| Parent | -H | 15.2 ± 2.1 | >10,000 |
| Analog 1 | -Benzyl | 65.8 ± 4.5 | 850 ± 55 |
| Analog 2 | -4-Fluorobenzyl | 88.3 ± 3.7 | 125 ± 18 |
| Analog 3 | -4-Methoxybenzyl | 72.1 ± 5.0 | 620 ± 43 |
| Analog 4 | -4-(Trifluoromethyl)benzyl | 95.6 ± 2.9 | 45 ± 8 |
SAR Interpretation: The data suggests that N-alkylation is critical for activity. The introduction of a benzyl group (Analog 1) significantly improves potency compared to the unsubstituted parent compound. Furthermore, substitution on the phenyl ring modulates activity; electron-withdrawing groups (fluoro in Analog 2, trifluoromethyl in Analog 4) enhance potency more than electron-donating groups (methoxy in Analog 3). This provides a clear direction for further optimization.
Mechanism of Action: Modulating a Signaling Pathway
Analogs that show potent and selective inhibition of a kinase can be powerful tools to probe cellular signaling. If the target kinase is CDK7, a key regulator of transcription and the cell cycle, the analogs would be expected to interfere with these fundamental processes.[7]
CDK7 Signaling Pathway and Point of Inhibition
Caption: Inhibition of the CDK7-Cyclin H complex by a novel analog blocks both cell cycle progression and transcription.
References
- 1. jocpr.com [jocpr.com]
- 2. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: In Vitro Cytotoxicity Testing of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2H-1,4-benzoxazin-3(4H)-one scaffold is a prominent heterocyclic structure found in numerous natural products and serves as a valuable building block in medicinal chemistry.[1][2] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][3][4] The anticancer potential of benzoxazinone derivatives has been attributed to various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes like topoisomerase.[5][6]
This document provides a comprehensive guide to the in vitro cytotoxicity testing of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one . While specific experimental data on this particular compound is limited in publicly available literature, the protocols and application notes herein are based on established methodologies and data from structurally related benzoxazinone derivatives. These guidelines offer a robust framework for researchers to assess its cytotoxic potential and elucidate its mechanism of action.
Summary of Cytotoxic Activity of Related Benzoxazinone Derivatives
Quantitative data from studies on various benzoxazinone derivatives are summarized below to provide a comparative context for the potential efficacy of this compound.
Table 1: IC₅₀ Values of Selected Benzoxazinone Derivatives Against Human Cancer Cell Lines
| Compound Class/Derivative | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Substituted Benzoxazinones | Liver (HepG2) | < 10 | [5] |
| Breast (MCF-7) | < 10 | [5] | |
| Colon (HCT-29) | < 10 | [5] | |
| 7-Nitro-2-aryl-benzoxazinones | Cervical (HeLa) | 28.54 - 44.67% inhibition | [7] |
| 1,2,3-Triazole-linked Benzoxazinones | Liver (Huh-7) | 19.05 - 32.60 | [8] |
| | Lung (A549) | 7.59 - 18.52 |[9] |
Table 2: Mechanistic Insights from Studies on Benzoxazinone Derivatives
| Derivative Class | Effect | Observation | Cell Line | Reference |
|---|---|---|---|---|
| Amino Quinazolinone Derivative | Apoptosis Induction | ~7-fold increase in p53 expression | HepG2 | [5] |
| Apoptosis Induction | ~8-fold increase in caspase-3 expression | HepG2 | [5] | |
| Cell Cycle Arrest | ~60% reduction in CDK1 expression | HepG2 | [5] | |
| DNA Damage | Upregulation of γ-H2AX | Huh-7 | [8] | |
| 1,2,3-Triazole-linked Benzoxazinones | Apoptosis Induction | Increased caspase-7 expression | Huh-7 | [8] |
| | Autophagy | Enhanced LC3 expression | Huh-7 |[8] |
Potential Mechanisms of Action
Based on studies of its structural analogs, this compound may exert cytotoxic effects through several signaling pathways. Research on related compounds suggests a common mechanism involving the induction of apoptosis.[5] This is often mediated by the upregulation of the tumor suppressor protein p53 and the activation of executioner caspases like caspase-3.[5] Furthermore, some derivatives have been shown to induce DNA damage and autophagy, pointing to a multi-faceted mechanism of action.[6][8]
Caption: Hypothesized apoptotic pathway induced by benzoxazinone derivatives.
Experimental Protocols
The following protocols provide a standardized framework for evaluating the in vitro cytotoxicity of this compound.
General Cell Culture and Maintenance
-
Cell Lines: Select appropriate human cancer cell lines (e.g., A549-lung, MCF-7-breast, HepG2-liver, HCT-116-colon).
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA to ensure exponential growth for experiments.
Protocol for Cell Viability (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10]
Caption: Standard workflow for determining cell viability using the MTT assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol for Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.[11]
Procedure:
-
Treatment: Seed 2x10⁵ cells in 6-well plates, allow them to attach, and then treat with the compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
Materials and Reagents
-
This compound (CAS: 39522-26-4)[12]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected human cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
96-well and 6-well cell culture plates
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
-
Flow cytometer
References
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. broadpharm.com [broadpharm.com]
- 11. mdpi.com [mdpi.com]
- 12. scbt.com [scbt.com]
Application Notes and Protocols for 6-Methyl-2H-1,4-benzoxazin-3(4H)-one in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one in antimicrobial susceptibility testing. While specific data for this particular compound is limited in publicly available literature, the broader class of benzoxazinone derivatives has demonstrated significant antimicrobial activity. This document outlines the potential applications, relevant experimental protocols, and possible mechanisms of action based on studies of structurally related compounds.
Introduction
This compound belongs to the benzoxazinone class of heterocyclic compounds. Derivatives of the 1,4-benzoxazin-3-one backbone have been identified as promising scaffolds for the development of new antimicrobial agents.[1] Research has indicated that synthetic derivatives can exhibit potent activity against a range of pathogenic bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[1] These compounds are being investigated for their potential to address the growing challenge of antimicrobial resistance.
Data Presentation: Antimicrobial Activity of Structurally Related Benzoxazinone Derivatives
| Compound Class | Test Organism | MIC Range (µg/mL) | Reference |
| Synthetic 1,4-benzoxazin-3-one derivatives | Staphylococcus aureus | 16 - >128 | [1] |
| Synthetic 1,4-benzoxazin-3-one derivatives | Escherichia coli | 16 - >128 | [1] |
| Synthetic 1,4-benzoxazin-3-one derivatives | Candida albicans | 6.25 - >128 | [1] |
Note: The data presented above is for a class of compounds and not for this compound specifically. These values should be used as a reference to guide initial concentration ranges for susceptibility testing of the target compound.
Experimental Protocols
Standardized methods are crucial for the accurate determination of antimicrobial susceptibility. The following are detailed protocols for commonly used assays.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Positive control (microorganism in broth without the compound)
-
Negative control (broth only)
-
Reference antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent.
-
Serial Dilutions: Perform serial two-fold dilutions of the compound in the appropriate broth within the 96-well plate to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions, as well as the positive control well.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Caption: Workflow for Broth Microdilution Assay.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm)
-
Appropriate solvent
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Forceps
Procedure:
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of this compound and allow them to dry.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.
-
Disk Placement: Using sterile forceps, place the impregnated disks onto the agar surface, ensuring firm contact.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk. The size of the zone indicates the susceptibility of the bacterium to the compound.
Caption: Workflow for Kirby-Bauer Disk Diffusion Test.
Potential Mechanisms of Action
The precise mechanism of action for this compound has not been elucidated. However, research on the broader benzoxazine and benzoxazinone classes suggests potential targets.
Inhibition of DNA Gyrase
One proposed mechanism for the antibacterial activity of some benzoxazine derivatives is the inhibition of DNA gyrase.[2] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to cell death. Quinolone antibiotics, a major class of antibacterial drugs, also target this enzyme.
Caption: Proposed DNA Gyrase Inhibition Pathway.
Interference with Quorum Sensing
Another potential mechanism is the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation. Some benzoxazole derivatives, which are structurally related to benzoxazinones, have been shown to act as QS inhibitors.[3] By interfering with QS signaling, these compounds can reduce bacterial pathogenicity without directly killing the bacteria, which may exert less selective pressure for the development of resistance.
Caption: Conceptual Quorum Sensing Inhibition Workflow.
Conclusion
While further research is required to determine the specific antimicrobial profile of this compound, the available data on related benzoxazinone derivatives suggest its potential as a novel antimicrobial agent. The protocols and potential mechanisms of action outlined in these notes provide a solid foundation for researchers to initiate investigations into the efficacy and mode of action of this compound. Standardized susceptibility testing is paramount, and the exploration of its effects on key bacterial processes such as DNA replication and quorum sensing could reveal valuable insights for future drug development.
References
- 1. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzyme Inhibition Assay of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to performing an enzyme inhibition assay for the compound 6-Methyl-2H-1,4-benzoxazin-3(4H)-one. Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated notable anti-inflammatory and neuroprotective properties, suggesting potential inhibitory effects on key enzymes involved in these physiological processes.[1] Notably, some derivatives have been found to downregulate the expression of inflammation-related enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1] This protocol outlines a detailed experimental setup for assessing the inhibitory activity of this compound against a relevant enzyme, using COX-2 as a primary example due to the established anti-inflammatory connections of the core molecular scaffold. The methodologies provided herein are designed to be adaptable for high-throughput screening and detailed kinetic analysis.
Introduction
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a key pharmacophore in the development of therapeutic agents, with derivatives showing a range of biological activities. Research has indicated that compounds with this core structure can exhibit anti-inflammatory effects by modulating signaling pathways and inhibiting pro-inflammatory enzymes.[1] For instance, certain derivatives have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in response to lipopolysaccharide (LPS) stimulation.[1] Furthermore, the downregulation of COX-2 and iNOS protein levels has been observed, pointing towards direct or indirect enzymatic inhibition.[1]
Given this background, this application note details a robust and reproducible protocol for evaluating the inhibitory potential of this compound on enzyme activity, with a specific focus on a COX-2 inhibition assay.
Experimental Principles
The enzyme inhibition assay described here is a colorimetric assay that measures the peroxidase activity of cyclooxygenase (COX). The assay quantifies the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) by the hydroperoxidase activity of COX. The rate of TMPD oxidation is monitored by measuring the increase in absorbance at 595 nm. By comparing the rate of reaction in the presence and absence of the test compound (this compound), the percentage of enzyme inhibition can be determined.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| Human Recombinant COX-2 | Cayman Chemical | 60122 |
| Arachidonic Acid (Substrate) | Cayman Chemical | 90010 |
| N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) | Sigma-Aldrich | T3134 |
| This compound | Santa Cruz Biotechnology | sc-223456 |
| Tris-HCl Buffer (pH 8.0) | Thermo Fisher Scientific | 15568025 |
| Heme | Sigma-Aldrich | 51280 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well Microplate, Clear | Corning | 3596 |
| Microplate Reader | Molecular Devices | SpectraMax M5 |
| Multichannel Pipettes | Eppendorf | --- |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme Stock Solution: Prepare a 10 mM stock solution of Heme in DMSO.
-
Enzyme Solution (COX-2): Dilute the human recombinant COX-2 enzyme to a final concentration of 100 U/mL in the assay buffer. Add Heme to the enzyme solution to a final concentration of 1 µM.
-
Substrate Solution (Arachidonic Acid): Prepare a 10 mM stock solution of arachidonic acid in ethanol. Further dilute to 100 µM in the assay buffer immediately before use.
-
Chromogen Solution (TMPD): Prepare a 10 mM stock solution of TMPD in DMSO. Dilute to 1 mM in the assay buffer just before use.
-
Test Compound (this compound): Prepare a 10 mM stock solution in DMSO. Create a serial dilution in DMSO to obtain a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM).
Enzyme Inhibition Assay Procedure
-
Prepare the 96-well plate:
-
Add 10 µL of assay buffer to the "Blank" wells.
-
Add 10 µL of DMSO to the "Control" (100% activity) wells.
-
Add 10 µL of the various dilutions of this compound to the "Test" wells.
-
-
Add the enzyme: Add 20 µL of the prepared COX-2 enzyme solution to all wells except the "Blank" wells.
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Add the chromogen: Add 20 µL of the TMPD solution to all wells.
-
Initiate the reaction: Add 20 µL of the arachidonic acid substrate solution to all wells to start the reaction.
-
Measure absorbance: Immediately begin reading the absorbance at 595 nm every minute for 10 minutes using a microplate reader.
Data Presentation and Analysis
The rate of the reaction is determined by the slope of the linear portion of the absorbance versus time curve.
Calculation of Percent Inhibition:
-
% Inhibition = [(RateControl - RateTest) / RateControl] x 100
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical Inhibition Data for this compound against COX-2
| Inhibitor Concentration (µM) | Average Reaction Rate (mAU/min) | % Inhibition |
| 0 (Control) | 150 | 0 |
| 0.1 | 135 | 10 |
| 1 | 105 | 30 |
| 10 | 75 | 50 |
| 100 | 30 | 80 |
| 1000 | 15 | 90 |
From this hypothetical data, the IC50 value would be approximately 10 µM.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the COX-2 inhibition assay.
COX-2 Signaling Pathway
Caption: Simplified COX-2 signaling pathway and the point of inhibition.
Conclusion
This application note provides a detailed protocol for assessing the enzyme inhibitory activity of this compound, using COX-2 as a relevant target based on the known biological activities of the parent scaffold. The described methods are fundamental for the primary screening and characterization of potential enzyme inhibitors in a drug discovery context. The provided workflows and diagrams offer a clear visual representation of the experimental process and the underlying biological pathway. Researchers can adapt this protocol to investigate other potential enzyme targets for this class of compounds.
References
application of "6-Methyl-2H-1,4-benzoxazin-3(4H)-one" in agricultural research
- 1. scbt.com [scbt.com]
- 2. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one, with a focus on improving reaction yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Question 1: Low or no yield of the desired product.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). Ensure the reaction temperature is maintained as specified in the protocol.
-
-
Poor Quality of Starting Materials: The purity of the starting materials, 2-amino-4-methylphenol and the cyclizing agent (e.g., chloroacetyl chloride or ethyl bromoacetate), is critical.
-
Solution: Use freshly purified starting materials. 2-amino-4-methylphenol can be sensitive to air and light; store it under an inert atmosphere and in a dark container.
-
-
Incorrect Base or Solvent: The choice of base and solvent significantly impacts the reaction.
-
Solution: Ensure an appropriate base, such as potassium carbonate or potassium fluoride, is used in a suitable anhydrous solvent like Dimethylformamide (DMF). The solvent must be dry, as water can interfere with the reaction.
-
-
Suboptimal Reaction Temperature: The reaction may be temperature-sensitive.
-
Solution: Carefully control the reaction temperature. For the reaction between 2-amino-4-nitrophenol and ethyl bromoacetate, a temperature of 55°C was used.[1] A similar temperature range should be considered for the 6-methyl analog.
-
Question 2: Presence of significant impurities or side products.
Possible Causes and Solutions:
-
Side Reactions: Unwanted side reactions can compete with the desired product formation. A common side product is the N-acylated intermediate that fails to cyclize.
-
Solution: The choice of base is crucial for promoting the intramolecular cyclization. A stronger, non-nucleophilic base might be required. The slow addition of the acylating agent at a controlled temperature can also minimize side reactions.
-
-
Dimerization: In some related syntheses, the formation of dimers has been observed.
-
Solution: High dilution conditions can favor the intramolecular cyclization over intermolecular reactions that lead to dimerization.
-
-
Inadequate Purification: The purification method may not be effective in separating the product from impurities.
Question 3: Difficulty in isolating the final product.
Possible Causes and Solutions:
-
Product Solubility: The product may have significant solubility in the workup solvents.
-
Solution: During aqueous workup, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent like ethyl acetate.[1] Back-extraction of the combined organic layers with brine can help remove water-soluble impurities.
-
-
Precipitation Issues: The product may not precipitate effectively during the workup.
-
Solution: Pouring the reaction mixture into ice-water is a common method to precipitate the product.[1] If precipitation is slow, cooling the mixture for an extended period or adding a seed crystal might help.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common and effective method involves the reaction of 2-amino-4-methylphenol with a suitable two-carbon electrophile, followed by intramolecular cyclization. A well-documented analogous reaction is the synthesis of 6-chloro-2H-1,4-benzoxazin-3(4H)-one from 2-amino-4-chlorophenol. This involves N-acylation with chloroacetyl chloride to form an intermediate, which is then cyclized using a base like potassium carbonate in DMF.[3]
Q2: What are the key reaction parameters to control for maximizing yield?
The key parameters include the purity of reactants, the choice of base and solvent, reaction temperature, and reaction time. For similar syntheses, bases like potassium carbonate[3] and potassium fluoride[1] have been used successfully in anhydrous DMF.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a straightforward method for monitoring the reaction. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can observe the consumption of the starting material and the formation of the product.
Q4: Are there any specific safety precautions I should take?
Yes. Chloroacetyl chloride and ethyl bromoacetate are corrosive and lachrymatory; handle them in a fume hood with appropriate personal protective equipment (PPE). DMF is a skin irritant and should also be handled with care. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Substituted 2H-1,4-benzoxazin-3(4H)-ones
| Substituent | Starting Material | Reagents | Base | Solvent | Conditions | Yield | Reference |
| 6-Nitro | 2-amino-4-nitrophenol | Ethyl bromoacetate | Potassium fluoride | DMF | 55°C, 6h | 27% | [1] |
| 6-Chloro | 2-amino-4-chlorophenol | Chloroacetyl chloride | Potassium carbonate | DMF | Reflux, 90 min | 80% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one (Analogous Protocol)
This protocol for a related compound can be adapted for the synthesis of the 6-methyl derivative.[3]
-
To a 25 ml round-bottomed flask equipped with a reflux condenser, add 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (10 mmol), potassium carbonate (20 mmol), and anhydrous DMF (20 ml).
-
Heat the resulting mixture under reflux for 90 minutes.
-
After cooling, pour the reaction mixture into 80 g of water and stir for 15 minutes.
-
Extract the mixture with ethyl acetate (2 x 20 ml).
-
Wash the combined ethyl acetate extracts with saturated brine (10 ml).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under vacuum to obtain the crude product.
-
Recrystallize the solid from a suitable solvent to yield the pure product.
Visualizations
References
Technical Support Center: Purification of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 6-Methyl-2H-1,4-benzoxazin-3(4H)-one and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives via common laboratory techniques.
Column Chromatography (Silica Gel)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Co-elution of Impurities | - Inappropriate solvent system polarity. - Column overloading. - Irregular column packing. | - Optimize Solvent System: Systematically vary the solvent ratio (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to achieve a retention factor (Rf) of 0.2-0.4 for the target compound on TLC. - Reduce Sample Load: Use a sample-to-silica ratio of 1:50 to 1:100. - Improve Packing Technique: Ensure a uniform and compact column bed by using a slurry packing method. |
| Product Degradation on Column | - The compound is sensitive to the acidic nature of silica gel. - Prolonged contact time with the stationary phase. | - Use a Different Stationary Phase: Consider using neutral or basic alumina. - Deactivate Silica Gel: Add a small percentage of a base (e.g., 0.5-1% triethylamine) to the eluent. - Increase Flow Rate: Use flash chromatography to minimize the time the compound spends on the column. |
| Tailing of the Product Peak | - Interaction with active silanol groups on the silica surface. - The sample is too concentrated. | - Add a Polar Modifier: Include a small amount of a polar solvent like methanol or acetic acid in the eluent. - Dilute the Sample: Ensure the sample is fully dissolved and not too concentrated before loading. |
| Irreproducible Results | - Inconsistent solvent quality or silica gel activity. - Variations in ambient temperature. | - Use High-Purity Solvents: Employ HPLC-grade solvents for consistent results. - Standardize Silica Gel: Use silica gel from the same manufacturer and with a consistent particle size. - Control Temperature: Perform chromatography at a stable room temperature. |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystal Formation | - Solution is not supersaturated. - The chosen solvent is too good a solvent. - Presence of impurities inhibiting nucleation. | - Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or placing the solution in an ice bath or freezer. - Use a Mixed-Solvent System: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (anti-solvent) until turbidity appears. - Pre-purify the Sample: If significant impurities are present, consider a preliminary purification step like column chromatography. |
| Oiling Out (Formation of an Oil Instead of Crystals) | - The solution is too concentrated. - The cooling rate is too fast. - The boiling point of the solvent is significantly higher than the melting point of the compound. | - Dilute the Solution: Add a small amount of hot solvent to the oily solution and reheat until clear before cooling again. - Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. - Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of your compound. |
| Poor Crystal Quality (Needles, Plates, or Powder) | - Rapid crystal growth. - High degree of supersaturation. | - Slow Down Crystallization: Decrease the rate of cooling or use a solvent system where the compound's solubility changes less dramatically with temperature. - Reduce Supersaturation: Use a slightly larger volume of solvent for dissolution. |
| Low Recovery | - The compound has significant solubility in the cold solvent. - Insufficient cooling. - Crystals are lost during filtration or washing. | - Optimize Solvent Choice: Select a solvent where the compound has very low solubility at low temperatures. - Maximize Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration. - Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Interaction with residual silanols on the column. - Column overload. - Inappropriate mobile phase pH. | - Use a High-Purity Silica Column: Modern, end-capped columns minimize silanol interactions. - Add a Mobile Phase Modifier: Incorporate a small amount of a competing base (e.g., triethylamine) for basic compounds or an acid (e.g., trifluoroacetic acid) for acidic compounds. - Reduce Injection Volume/Concentration: Inject a smaller amount of the sample. - Adjust pH: For ionizable compounds, adjust the mobile phase pH to be at least 2 units away from the compound's pKa. |
| Split or Broad Peaks | - Column contamination or void formation. - Sample solvent incompatible with the mobile phase. - Partially blocked frit or tubing. | - Wash or Replace Column: Flush the column with a strong solvent or replace it if a void has formed. A guard column can help prevent this. - Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. - Check for Blockages: Systematically check for and clear any blockages in the HPLC system. |
| Ghost Peaks | - Contamination in the mobile phase, injection system, or sample. - Late eluting compounds from a previous injection. | - Use High-Purity Solvents and Vials: Ensure all components are clean. - Run a Blank Gradient: Inject a blank to identify the source of contamination. - Increase Run Time: Ensure all compounds from the previous run have eluted before the next injection. |
| Retention Time Drift | - Change in mobile phase composition. - Fluctuation in column temperature. - Column degradation. | - Prepare Fresh Mobile Phase: Ensure accurate and consistent mobile phase preparation. Degas the mobile phase to prevent bubble formation. - Use a Column Oven: Maintain a constant column temperature. - Monitor Column Performance: Regularly check column performance with a standard sample. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound derivatives?
A1: Common impurities can include unreacted starting materials, by-products from side reactions, and degradation products. For instance, in syntheses involving the cyclization of an N-substituted 2-aminophenol derivative, incomplete cyclization can leave starting materials in the crude product. Hydrolysis of the lactone ring in the benzoxazinone core is another potential side reaction, especially in the presence of water and acid or base.
Q2: Which purification method generally gives the highest purity for these compounds?
A2: Preparative HPLC is typically capable of achieving the highest purity levels (>99%), as it offers the best resolution for separating closely related impurities. However, it is often more time-consuming and expensive for large-scale purifications. Recrystallization can also yield very pure material if a suitable solvent system is found and the impurities have different solubility profiles.
Q3: Can I use normal-phase (silica gel) chromatography for these compounds?
A3: Yes, normal-phase chromatography on silica gel is a common and effective method for the purification of this compound derivatives. A typical eluent system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The polarity of the eluent can be adjusted to achieve optimal separation.
Q4: My compound seems to be unstable on silica gel. What are my alternatives?
A4: If you observe degradation on silica gel, you can try using a less acidic stationary phase like neutral or basic alumina. Alternatively, you can deactivate the silica gel by adding a small amount of a basic modifier like triethylamine to your eluent. Reverse-phase chromatography is another excellent alternative where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).
Q5: What is a good starting point for developing a recrystallization protocol?
A5: A good starting point is to test the solubility of your crude product in a range of solvents with varying polarities at room temperature and at their boiling points. Ideal single solvents will show low solubility at room temperature and high solubility at boiling point. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane.
Data Presentation: Comparison of Purification Methods
The following table provides an illustrative comparison of common purification techniques for a hypothetical this compound derivative. Actual results will vary depending on the specific derivative and the nature of the impurities.
| Purification Method | Typical Purity Achieved | Typical Recovery Range | Throughput | Cost per Sample | Notes |
| Flash Column Chromatography (Silica Gel) | 90-98% | 70-90% | High | Low | Good for initial purification of large quantities. |
| Recrystallization | >98% (if optimized) | 50-85% | Medium | Low | Highly dependent on finding a suitable solvent system. |
| Preparative HPLC (Reverse Phase) | >99% | 60-95% | Low | High | Best for achieving very high purity on a smaller scale. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol is a general guideline for the purification of a moderately polar this compound derivative.
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TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using a solvent system of hexane and ethyl acetate (start with a 4:1 ratio and adjust as needed to obtain an Rf value of ~0.3 for the desired product).
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Column Packing: Dry-pack a glass column with silica gel (typically 50-100 times the weight of the crude product).
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Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel to create a dry load.
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Elution: Begin elution with the solvent system determined from the TLC analysis. Apply gentle air pressure to maintain a steady flow rate.
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Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
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Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is suitable for derivatives that are soluble in ethanol and insoluble in water.
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound derivative in the minimum amount of hot ethanol.
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Addition of Anti-Solvent: While the solution is still hot, add water dropwise with constant swirling until the solution becomes faintly and persistently cloudy.
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Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
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Drying: Dry the purified crystals in a vacuum oven.
Mandatory Visualizations
General Purification Workflow
Technical Support Center: Overcoming Poor Solubility of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of "6-Methyl-2H-1,4-benzoxazin-3(4H)-one" during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound?
Based on the solubility of similar benzoxazinone structures, this compound is likely to have good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] It is expected to have poor solubility in aqueous solutions, acetone, and xylene.[1]
Q2: What is the maximum recommended concentration of DMSO for cell-based assays?
The final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.1%, to minimize cytotoxic effects.[2] While many cell lines can tolerate up to 0.5% DMSO for short durations, concentrations above 1% often lead to significant cytotoxicity, including cell membrane damage and apoptosis.[2][3][4] It is crucial to perform a dose-response experiment with DMSO alone on your specific cell line to determine the no-effect concentration.[4]
Q3: Can DMSO interfere with my experimental results?
Yes, DMSO is not inert and can influence cellular processes. It can make cell membranes more permeable, potentially affecting the entry of other molecules into the cells.[5] DMSO has also been reported to modulate various signaling pathways, which could lead to off-target effects.[4] Therefore, it is essential to include a vehicle control with the same final DMSO concentration in all experimental wells to account for these potential effects.[4]
Q4: Are there alternatives to DMSO for solubilizing my compound?
If your cell line is particularly sensitive to DMSO, you can explore other options. Co-solvents like ethanol can be used, but their concentration also needs to be carefully optimized.[6][7] Other strategies include the use of cyclodextrins to form inclusion complexes, which can enhance the aqueous solubility of hydrophobic drugs.[8][9][10]
Troubleshooting Guides
Issue 1: My compound precipitates when added to the aqueous assay buffer or cell culture medium.
This is a common issue for poorly soluble compounds when transitioning from a high-concentration organic stock solution to an aqueous environment.
Troubleshooting Steps:
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Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is at the lowest possible level that maintains compound solubility and is non-toxic to the cells.[2]
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Modify Dilution Protocol: Instead of adding the compound stock directly to the full volume of aqueous buffer, try a serial dilution approach. It is often preferable to mix DMSO stock dilutions directly with the assay media, which may contain proteins or other components that can help maintain solubility.[11]
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Sonication: Brief sonication of the final solution can help to break down small precipitates and improve dispersion.[12][13]
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Use of Excipients: Consider the use of solubilizing agents such as surfactants (e.g., Tween-20, Triton X-100 for enzyme assays) or cyclodextrins.[12] For cell-based assays, detergents are generally not suitable as they can be toxic.[12]
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pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.[14]
Issue 2: I am observing high background or off-target effects in my vehicle control wells.
This suggests that the solvent itself is impacting the assay at the concentration used.
Troubleshooting Steps:
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Determine the No-Effect Concentration: Conduct a dose-response experiment using only the solvent on your cells or assay system to find the highest concentration that does not produce a significant effect on the readout.[4]
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Match Solvent Concentrations: Ensure the final solvent concentration is identical across all wells, including controls and experimental groups.[4]
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Minimize Exposure Time: Reduce the incubation time of the cells with the solvent-containing medium as much as the experimental design allows.[4]
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Consider Alternative Solvents: If the issue persists, evaluate less disruptive solvents or solubility-enhancing strategies.[4]
Data Presentation
Table 1: Recommended Final Concentrations of DMSO in Cell-Based Assays and Potential Effects
| Final DMSO Concentration | General Recommendation | Potential Effects on Cells | Citations |
| < 0.1% | Generally safe for most cell lines. | Minimal to no cytotoxicity. | [2] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours. | May show some effects on sensitive cell lines; requires validation. | [3][4][15] |
| 0.5% - 1.0% | Increased cytotoxicity and effects on cell proliferation and function observed in some cell lines. | Often toxic, short-term exposure may be possible for some robust lines. | [4] |
| > 1.0% | Generally not recommended for cell-based assays. | Significant cytotoxicity, apoptosis, and membrane damage are common. | [2][4] |
Table 2: Overview of Solubility Enhancement Strategies
| Strategy | Mechanism | Advantages | Considerations | Citations |
| Co-solvents (e.g., DMSO, Ethanol) | Increase the solubility of non-polar compounds in aqueous solutions. | Simple to implement. | Can be toxic to cells at higher concentrations and may interfere with the assay. | [7][16] |
| pH Adjustment | Modifies the ionization state of the compound to a more soluble form. | Effective for ionizable compounds. | May not be suitable for all compounds or assays where a specific pH is required. | |
| Particle Size Reduction (Micronization/Nanosuspension) | Increases the surface area-to-volume ratio, enhancing dissolution rate. | Improves dissolution rate and bioavailability. | May not increase equilibrium solubility and can be technically complex. | [16][17] |
| Surfactants/Detergents (e.g., Tween-20, Triton X-100) | Form micelles that encapsulate hydrophobic compounds. | Effective at low concentrations. | Primarily for non-cellular assays as they can lyse cells. | [12][18] |
| Cyclodextrins | Form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. | Generally low toxicity and can improve bioavailability. | Can be a more complex formulation approach. | [8][9][10][19] |
Experimental Protocols
Protocol: Determining the Optimal DMSO Concentration for a Cell-Based Assay
Objective: To determine the highest concentration of DMSO that does not significantly affect cell viability in your specific cell line and assay conditions.
Materials:
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Your cell line of interest
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Complete cell culture medium
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Sterile, tissue culture-treated 96-well plates
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High-purity, sterile DMSO
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Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
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Multichannel pipette
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Plate reader
Procedure:
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Cell Seeding: Seed your cells in a 96-well plate at the desired density for your main experiment and allow them to adhere overnight.
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Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in complete cell culture medium. A typical range to test would be from 2% down to 0.015%, including a "no DMSO" control.
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Treatment: Remove the old medium from the cells and add the different DMSO dilutions to the wells. Include at least three replicate wells for each concentration.
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Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
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Viability Assay: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
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Data Analysis:
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Calculate the average and standard deviation for the replicates at each DMSO concentration.
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Normalize the data by expressing the viability at each DMSO concentration as a percentage of the "no DMSO" control.
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The optimal DMSO concentration is the highest concentration that results in minimal (e.g., <10%) loss of cell viability.
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Visualizations
Caption: Workflow for determining the optimal solvent concentration.
References
- 1. ejppri.eg.net [ejppri.eg.net]
- 2. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrin in drug delivery - Amrita Vishwa Vidyapeetham [amrita.edu]
- 10. Advances in Cyclodextrins and Their Derivatives in Nano-Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods of solubility enhancements | PPTX [slideshare.net]
- 15. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wjbphs.com [wjbphs.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. mdpi.com [mdpi.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one, focusing on common side reactions and purification challenges.
Issue 1: Formation of Isomeric Impurities during Nitration of 2H-1,4-benzoxazin-3(4H)-one
Question: My reaction to nitrate 2H-1,4-benzoxazin-3(4H)-one yielded a mixture of products, and I am having trouble isolating the desired 6-nitro isomer. What are the likely side products and how can I minimize their formation?
Answer:
The direct nitration of the 2H-1,4-benzoxazin-3(4H)-one ring system is a common synthetic route, but it is prone to the formation of isomeric impurities. The primary side products are the 7-nitro and 6,8-dinitro isomers. The regioselectivity of the nitration is highly dependent on the reaction conditions, particularly the choice of nitrating agent.
Common Side Products:
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7-Nitro-2H-1,4-benzoxazin-3(4H)-one: Formation of this isomer is favored when using a nitrosation-nitration mixture, such as sodium nitrite in fuming nitric acid.[1]
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6,8-Dinitro-2H-1,4-benzoxazin-3(4H)-one: Over-nitration can lead to the formation of this dinitro compound, especially when using strong nitrating conditions like a mixture of concentrated sulfuric acid and nitric acid.[1]
Troubleshooting and Control Strategies:
| Parameter | Recommendation to Favor 6-Nitro Isomer | Rationale |
| Nitrating Agent | Use a mixture of concentrated sulfuric acid and nitric acid. | This mixture generates the nitronium ion (NO₂⁺) in situ, which preferentially attacks the 6-position due to the directing effects of the heterocyclic ring. |
| Reaction Temperature | Maintain a low temperature (e.g., 0-10 °C) during the addition of the nitrating agent and throughout the reaction. | Higher temperatures can lead to increased formation of the dinitro product and other side reactions. |
| Stoichiometry | Use a controlled amount of the nitrating agent (close to 1 equivalent). | Excess nitrating agent will significantly increase the yield of the 6,8-dinitro side product. |
| Reaction Time | Monitor the reaction progress closely (e.g., by TLC) and quench the reaction once the starting material is consumed to prevent over-nitration. | Prolonged reaction times can lead to the formation of the dinitro product. |
Purification:
Separation of the 6-nitro isomer from the 7-nitro and 6,8-dinitro isomers can be challenging due to their similar polarities. Recrystallization from a suitable solvent, such as ethylene dichloride, can be effective for purification.[2] Column chromatography may also be employed if recrystallization is insufficient.
Issue 2: Low Yield and Impurities in the Cyclocondensation of 2-Amino-4-nitrophenol with Ethyl Bromoacetate
Question: I am attempting to synthesize 6-Nitro-2H-1,4-benzoxazin-3(4H)-one via the cyclocondensation of 2-amino-4-nitrophenol and ethyl bromoacetate, but I am getting a low yield and several impurities. What are the potential side reactions in this process?
Answer:
The cyclocondensation reaction between 2-amino-4-nitrophenol and ethyl bromoacetate can be affected by competing side reactions, primarily related to the ambident nucleophilic nature of the aminophenol.
Potential Side Reactions:
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O-Alkylation vs. N-Alkylation: The 2-amino-4-nitrophenol has two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). The initial reaction with ethyl bromoacetate can occur at either site. While N-alkylation is the desired first step for the formation of the benzoxazinone ring, competitive O-alkylation can occur. Nitrogen is generally more nucleophilic than oxygen, which favors N-alkylation. However, the reaction conditions can influence the selectivity.
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Polymerization: Under basic conditions, aminophenols can be susceptible to oxidative polymerization, leading to insoluble, tarry byproducts.
Troubleshooting and Control Strategies:
| Parameter | Recommendation | Rationale |
| Base | Use a mild, non-nucleophilic base such as potassium fluoride or potassium carbonate. | Stronger bases can promote deprotonation of the hydroxyl group, increasing the likelihood of O-alkylation and polymerization. |
| Solvent | Use a polar aprotic solvent like anhydrous dimethylformamide (DMF). | DMF helps to dissolve the reactants and facilitates the reaction. |
| Temperature | Maintain a moderate reaction temperature (e.g., 55 °C) as specified in established protocols.[2] | Higher temperatures can lead to increased side reactions and decomposition. |
| Reaction Time | Follow the recommended reaction time and monitor the progress to avoid prolonged heating. | Extended reaction times can contribute to the formation of byproducts. |
Purification:
The crude product can be purified by precipitation in ice water, followed by washing and recrystallization from a suitable solvent like ethylene dichloride.[2]
Frequently Asked Questions (FAQs)
Q1: What are the two main synthetic routes to 6-Nitro-2H-1,4-benzoxazin-3(4H)-one?
A1: The two primary methods are:
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Nitration of a Pre-formed Ring: This involves the synthesis of 2H-1,4-benzoxazin-3(4H)-one first, followed by a regioselective nitration to introduce the nitro group at the 6-position.[1]
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Cyclocondensation: This route involves the reaction of 2-amino-4-nitrophenol with a C2-synthon, typically ethyl bromoacetate, to form the heterocyclic ring directly.[2]
Q2: How can I confirm the regiochemistry of the nitration and ensure I have the 6-nitro isomer?
A2: The substitution pattern can be confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR). Nuclear Overhauser Effect (nOe) experiments can be particularly useful in determining the position of the nitro group by observing the spatial proximity of protons on the aromatic ring.[1]
Q3: Are there any safety precautions I should be aware of during the nitration reaction?
A3: Yes, nitration reactions are potentially hazardous and should be performed with extreme caution in a well-ventilated fume hood. The nitrating mixture of sulfuric acid and nitric acid is highly corrosive and a strong oxidizing agent. The reaction is exothermic and requires careful temperature control to prevent runaway reactions. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis via Nitration of 2H-1,4-benzoxazin-3(4H)-one
A detailed protocol for the nitration of 2H-1,4-benzoxazin-3(4H)-one with a sulfuric acid:nitric acid mixture to yield the 6-nitro product is described in the literature.[1] This method also reports the subsequent formation of the 6,8-dinitro compound.
Protocol 2: Synthesis via Cyclocondensation
Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one from 2-amino-4-nitrophenol and ethyl bromoacetate: [2]
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To a mixture of 10.6 g (182 mmol) of potassium fluoride in 55 ml of anhydrous dimethylformamide, add 7.76 ml (72 mmol) of ethyl bromoacetate.
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Stir the reaction mixture at room temperature for 15 minutes.
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Add 10.79 g (70.0 mmol) of 2-amino-4-nitrophenol.
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Heat the reaction mixture to 55 °C for 6 hours.
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Cool the mixture slowly to room temperature and stir for an additional 12 hours.
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Pour the reaction mixture onto 300 ml of ice.
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Filter the resulting solid, wash with water, and dry.
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For purification, take up the solid in 100 ml of ethyl acetate and 100 ml of water.
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Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 ml).
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Combine the organic layers, wash with water (3 x 150 ml) and 10% HCl, and dry over MgSO₄.
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Remove the solvent in vacuo and recrystallize the solid from ethylene dichloride to yield 6-nitro-2H-1,4-benzoxazin-3(4H)-one.
Visualizations
Caption: Synthetic routes to 6-Nitro-2H-1,4-benzoxazin-3(4H)-one and potential side reactions.
Caption: Troubleshooting workflow for isomeric impurities in the nitration synthesis.
References
Technical Support Center: Optimizing Benzoxazinone Cyclization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzoxazinones. Our aim is to address common challenges encountered during the cyclization step and provide actionable solutions to optimize reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for benzoxazinone synthesis?
A1: The synthesis of 4H-3,1-benzoxazin-4-ones typically begins with anthranilic acids or their derivatives. These are reacted with various electrophilic reagents such as acid chlorides, anhydrides, or aldehydes to construct the benzoxazinone ring. The specific choice of starting materials will determine the substitution pattern on the final product.
Q2: What types of catalysts are effective for benzoxazinone cyclization?
A2: A range of catalysts can be employed, depending on the specific synthetic route. Common examples include:
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Copper catalysts , like copper(I) iodide (CuI) or copper(I) chloride (CuCl), are often used in aerobic oxidative methods and decarboxylative coupling reactions.[1][2]
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Palladium catalysts , such as Pd(PPh₃)₄, are effective for carbonylation reactions and multi-component syntheses.[3]
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Iodine (I₂) catalysis can be used for condensation/cyclization strategies with aldehydes.[1][2]
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In some instances, strong acids or cyclizing agents like acetic anhydride or cyanuric chloride can facilitate the reaction without a metal catalyst.[1][2][4][5]
Q3: How do reaction conditions typically vary for benzoxazinone synthesis?
A3: Reaction conditions are highly dependent on the chosen synthetic pathway. Temperatures can range from ambient to reflux, with reaction times varying from a few hours to a couple of days. The choice of solvent is also crucial, with options including toluene, chloroform, ethanol, and even solvent-free conditions under ultrasound irradiation.[1][2] Optimization of these parameters is essential for achieving high yields.
Q4: How do substituents on the starting materials affect the reaction?
A4: The electronic and steric properties of substituents on the aromatic rings of the starting materials can significantly impact the reaction. Electron-withdrawing groups on the anthranilic acid, for example, may lead to lower yields in some reactions.[2] Conversely, electron-donating groups might favor the formation of the cyclized benzoxazinone over intermediate products.[1]
Troubleshooting Guide
This guide addresses common issues encountered during benzoxazinone cyclization reactions, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or Inappropriate Catalyst: The chosen catalyst may not be suitable for the specific substrates or may have degraded. | 1a. Verify catalyst compatibility with your substrate (e.g., electron-rich vs. electron-deficient). 1b. Use a fresh batch of catalyst and ensure proper storage and handling under an inert atmosphere if required. |
| 2. Impure Starting Materials: Impurities in the anthranilic acid or the coupling partner can inhibit the reaction. | 2a. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). 2b. Purify starting materials by recrystallization or distillation if necessary. | |
| 3. Suboptimal Reaction Temperature: The temperature may be too low to overcome the activation energy or too high, leading to decomposition. | 3a. Incrementally increase the reaction temperature while monitoring progress by TLC or LC-MS. 3b. If decomposition is suspected, try lowering the temperature. | |
| 4. Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting solubility or reactivity. | 4a. Screen a variety of solvents with different polarities. Some reactions show improved yields in less polar solvents like triglyme.[1][2] 4b. Consider solvent-free conditions, which can sometimes lead to higher yields.[1][2] | |
| Formation of Side Products | 1. Incomplete Cyclization: The intermediate (e.g., N-acyl anthranilic acid) may not fully cyclize. | 1a. Increase the reaction time or temperature to promote cyclization. 1b. Ensure the cyclizing agent (e.g., acetic anhydride) is used in sufficient excess. |
| 2. Formation of Dihydro Intermediate: In some acid-catalyzed reactions, the dihydrobenzoxazinone may be formed and difficult to eliminate to the desired product.[1][2] | 2a. Prolonging the reaction time may facilitate the elimination step. 2b. Electron-donating substituents on the aromatic ring can favor the formation of the fully aromatic benzoxazinone.[1] | |
| 3. Ring Opening/Hydrolysis: The benzoxazinone ring can be susceptible to hydrolysis, especially in the presence of water or strong nucleophiles, leading to the formation of the ring-opened N-acyl anthranilic acid.[6] | 3a. Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere. 3b. Avoid purification methods that expose the product to excessive moisture for prolonged periods. | |
| Reaction Stalls | 1. Catalyst Deactivation: The catalyst may lose activity over the course of the reaction. | 1a. Add a fresh portion of the catalyst to the reaction mixture. |
| 2. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction. | 2a. Carefully verify the stoichiometry of all reactants and reagents. 2b. Using a slight excess of one reactant may help drive the reaction to completion. | |
| Purification Difficulties | 1. Inseparable Mixture of Product and Dihydro Intermediate: These two compounds can have very similar polarities, making chromatographic separation challenging. | 1a. Adjust the reaction conditions (e.g., longer reaction time) to favor the formation of the desired benzoxazinone. |
| 2. Product Precipitation/Crystallization Issues: The desired product may be difficult to isolate from the reaction mixture. | 2a. Screen different solvent systems for recrystallization. 2b. Purification by filtration and washing with a suitable solvent like ethanol can be effective for some products. |
Optimization of Reaction Conditions: Data Summary
The following tables summarize quantitative data from various studies on the optimization of benzoxazinone cyclization.
Table 1: Effect of Catalyst on Benzoxazinone Synthesis
| Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodoanilines, Aryl iodides | Heterogeneous Palladium | Toluene | 120 | 24 | up to 95 | Organic Chemistry Portal |
| N-(o-bromoaryl)amides, Paraformaldehyde | Palladium | Toluene | 120 | 12 | up to 85 | Organic Chemistry Portal |
| Anthranilic acids, α-keto acids | CuCl | Toluene | 100 | 12 | up to 87 | [3] |
| N-Benzoyl 4-vinyl benzoxazinones | Pd(PPh₃)₄ | CH₂Cl₂ | 40 | 1.5 | 99 | [3] |
| N-Benzoyl 4-ethynyl benzoxazinones | [Cu(MeCN)₄]PF₆ | MeOH | 25 | 2 | 72 | [3] |
Table 2: Effect of Solvent on Benzoxazinone Synthesis
| Starting Materials | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference |
| Anthranilic acids, Aryl aldehydes | Acetic Anhydride | Various Solvents | Thermal | 45-65 | [1][2] |
| Anthranilic acids, Aryl aldehydes | Acetic Anhydride | Solvent-free | Ultrasound | up to 98 | [1][2] |
| Anthranils, Carboxylic acids | None | Triglyme | High Temperature | 50-80 | [1][2] |
| N-Benzoyl 4-vinyl benzoxazinones | Pd(PPh₃)₄ | Toluene | 40°C | Good | [3] |
| N-Benzoyl 4-vinyl benzoxazinones | Pd(PPh₃)₄ | THF | 40°C | Good | [3] |
| N-Benzoyl 4-vinyl benzoxazinones | Pd(PPh₃)₄ | DMF | 40°C | Good | [3] |
| N-Benzoyl 4-vinyl benzoxazinones | Pd(PPh₃)₄ | CH₂Cl₂ | 40°C | 99 | [3] |
Key Experimental Protocols
Protocol 1: Acetic Anhydride Mediated Cyclization of Anthranilic Acid
This protocol describes a common method for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.
-
Reaction Setup: To a solution of anthranilic acid (1.0 eq.) in a suitable solvent (e.g., pyridine or neat), add the corresponding acid anhydride (e.g., acetic anhydride, >2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Copper-Catalyzed Decarboxylative Coupling
This protocol is an example of a copper-catalyzed synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.
-
Reaction Setup: In a reaction vessel, combine anthranilic acid (1.0 eq.), α-keto acid (1.2 eq.), CuCl (10 mol%), and a suitable base (e.g., DIPEA, 2.0 eq.) in a solvent such as toluene.
-
Reaction Conditions: Heat the mixture at 100°C under an inert atmosphere (e.g., nitrogen or argon) for 12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Visualized Workflows and Troubleshooting
General Experimental Workflow for Benzoxazinone Synthesis
Caption: A generalized workflow for the synthesis of benzoxazinones.
Troubleshooting Decision Tree for Low Yield in Benzoxazinone Cyclization
Caption: A decision tree for troubleshooting low yields in benzoxazinone synthesis.
References
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance [mdpi.com]
- 3. Synthesis of Tetra‐Substituted Trifluoromethyl‐3,1‐Benzoxazines by Transition‐Metal‐Catalyzed Decarboxylative Cyclization of N‐Benzoyl Benzoxazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uomosul.edu.iq [uomosul.edu.iq]
- 6. researchgate.net [researchgate.net]
troubleshooting "6-Methyl-2H-1,4-benzoxazin-3(4H)-one" instability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methyl-2H-1,4-benzoxazin-3(4H)-one.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a heterocyclic organic compound belonging to the benzoxazinone class. These compounds are of interest in pharmaceutical and agricultural research due to their wide range of biological activities, including potential anticancer, antifungal, and anti-inflammatory properties.
Q2: What are the primary stability concerns for this compound?
A2: The benzoxazinone ring system is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, leading to ring-opening. While specific data for the 6-methyl derivative is limited, related benzoxazinone compounds have shown degradation in the presence of water. Thermal degradation can also occur at elevated temperatures. It is recommended to handle and store the compound with care to avoid moisture and excessive heat.
Q3: How should I store this compound?
A3: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) can provide additional protection against degradation.
Q4: In which solvents is this compound soluble?
II. Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound.
A. Inconsistent Experimental Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Loss of compound activity over time | Compound degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container at the recommended temperature, protected from light and moisture. 2. Prepare Fresh Solutions: Prepare solutions of the compound immediately before use. Avoid storing stock solutions for extended periods unless their stability has been validated. 3. Check Solvent Purity: Use high-purity, anhydrous solvents, as residual water can cause hydrolysis. |
| Variable results between experimental batches | Inconsistent compound purity or concentration. | 1. Confirm Purity: Use an appropriate analytical method, such as HPLC-UV, to verify the purity of each batch of the compound. 2. Accurate Weighing: Ensure precise weighing of the compound using a calibrated analytical balance. 3. Consistent Solution Preparation: Standardize the procedure for preparing stock and working solutions. |
B. Issues with Analytical Measurements (e.g., HPLC)
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of unexpected peaks in the chromatogram | Compound degradation. | 1. Analyze a Freshly Prepared Sample: Compare the chromatogram of the problematic sample with that of a freshly prepared standard solution to identify degradation products. 2. Investigate Sample Preparation: Review the sample preparation procedure for any steps that could induce degradation (e.g., exposure to high temperature, incompatible pH). |
| Poor peak shape or resolution | Inappropriate HPLC method parameters. | 1. Optimize Mobile Phase: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) to improve peak shape and resolution. 2. Check Column Condition: Ensure the HPLC column is in good condition and appropriate for the analysis of this type of compound. |
III. Experimental Protocols
A. Stability Assessment of this compound
This protocol provides a general framework for assessing the stability of the compound under various conditions.
1. Hydrolytic Stability:
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Prepare solutions of the compound in buffers of different pH values (e.g., pH 4, 7, and 9).
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Incubate the solutions at a controlled temperature (e.g., 25 °C or 37 °C).
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots and analyze the remaining concentration of the parent compound using a validated HPLC-UV method.
-
Calculate the degradation rate constant and half-life at each pH.
2. Thermal Stability:
-
Store the solid compound at elevated temperatures (e.g., 40 °C, 60 °C) for a defined period.
-
At specified time points, dissolve a portion of the stressed solid in a suitable solvent and analyze its purity by HPLC-UV.
-
Compare the chromatograms to an unstressed control to identify any degradation products.
3. Photostability:
-
Expose a solution of the compound (in a photostable solvent) and the solid compound to a light source with a defined output (e.g., ICH-compliant photostability chamber).
-
Protect a control sample from light.
-
After a defined exposure time, analyze the light-exposed and control samples by HPLC-UV to determine the extent of degradation.
B. In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is adapted from common procedures for evaluating the cytotoxicity of benzoxazinone derivatives against cancer cell lines.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
2. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO).
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Incubate for 48-72 hours.
3. MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
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Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
C. In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)
This protocol is based on methods used to assess the antifungal activity of benzoxazinone derivatives.
1. Preparation of Fungal Plates:
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Prepare potato dextrose agar (PDA) medium and amend it with various concentrations of this compound (dissolved in a suitable solvent like DMSO).
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Pour the amended PDA into Petri dishes.
2. Fungal Inoculation:
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Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal colony onto the center of each PDA plate.
3. Incubation and Measurement:
-
Incubate the plates at the optimal growth temperature for the specific fungus.
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Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (without the compound) reaches the edge of the plate.
4. Calculation:
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Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.
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Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth).
IV. Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| CAS Number | 39522-26-4 |
| Appearance | Solid |
| Melting Point | 207-209 °C |
Table 2: Biological Activity of Structurally Related Benzoxazinone Derivatives (for reference)
| Compound | Assay | Cell Line / Organism | IC₅₀ / EC₅₀ | Reference |
| 4-phenyl-2H-benzo[b][2][3]oxazin-3(4H)-one derivative (8d-1) | PI3Kα Inhibition | - | 0.63 nM | [2] |
| 2H-benzo[b][2][3]oxazin-3(4H)-one linked 1,2,3-triazole (14b) | Anticancer (Cell Viability) | A549 (lung cancer) | 7.59 µM | [4] |
| 1,4-benzoxazin-3-one acylhydrazone derivative (5L) | Antifungal | Gibberella zeae | 20.06 µg/mL | [5] |
| 1,4-benzoxazin-3-one acylhydrazone derivative (5q) | Antifungal | Pellicularia sasakii | 26.66 µg/mL | [5] |
Note: The data in Table 2 is for structurally related compounds and should be used for reference only. The activity of this compound may differ.
V. Visualizations
A. Potential Degradation Pathway
The primary degradation pathway for the benzoxazinone ring is hydrolysis, which leads to the opening of the lactone ring.
Caption: Potential hydrolytic degradation of this compound.
B. Experimental Workflow: Stability Assessment
The following workflow outlines the general steps for assessing the stability of the compound.
Caption: General workflow for conducting stability studies.
C. Relevant Signaling Pathway: PI3K/Akt Pathway
Some benzoxazinone derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt signaling pathway by benzoxazinone derivatives.
References
- 1. ejppri.eg.net [ejppri.eg.net]
- 2. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal degradation characteristics of polysulfones with benzoxazine end groups [open.metu.edu.tr]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
avoiding regioisomer formation in substituted benzoxazinone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding regioisomer formation during the synthesis of substituted benzoxazinones.
Frequently Asked Questions (FAQs)
Q1: What are the common regioisomers formed during substituted benzoxazinone synthesis?
A1: When synthesizing substituted benzoxazinones from precursors like 2-aminophenols, two primary regioisomers can be formed: the 2H-1,4-benzoxazin-3(4H)-one and the 4H-3,1-benzoxazin-4-one. The formation of each isomer depends on the initial site of reaction on the 2-aminophenol, i.e., whether O-acylation/alkylation or N-acylation/alkylation occurs first.
Q2: What is the primary factor that determines which regioisomer is formed?
A2: The primary determining factor is the relative nucleophilicity of the amino (-NH2) and hydroxyl (-OH) groups on the aminophenol precursor. Generally, the amino group is more nucleophilic than the hydroxyl group, which often favors initial N-acylation under neutral or mild conditions, leading to 4H-3,1-benzoxazin-4-ones. However, reaction conditions can be manipulated to favor O-acylation and the formation of 2H-1,4-benzoxazin-3(4H)-ones.
Q3: How do substituents on the starting materials affect regioselectivity?
A3: Substituents on the aromatic ring of the aminophenol can influence the nucleophilicity of the amino and hydroxyl groups. Electron-donating groups can enhance the nucleophilicity of both groups, while electron-withdrawing groups can decrease it. The position of the substituent relative to the amino and hydroxyl groups can also play a significant role in favoring one site of attack over the other due to steric and electronic effects. For instance, electron-withdrawing groups on the aromatic ring of anthranilic acid tend to favor the formation of dihydro intermediates in the synthesis of benzo[d][1][2]-oxazin-4-ones.[3]
Q4: Can the choice of solvent influence the formation of regioisomers?
A4: Yes, the solvent can play a crucial role. For example, ionic liquids have been shown to be effective in directing the regioselectivity of the reaction. A versatile switching method for N- or O-alkylation of 2-aminophenols has been developed using ionic liquids, allowing for the selective synthesis of either benzo[1][3]oxazine-2-one or benzo[1][3]oxazine-3-one derivatives.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Formation of a mixture of regioisomers | Reaction conditions are not selective. | - Modify the base: The choice of base is critical. For the synthesis of 2H-1,4-benzoxazin-3(4H)-ones, a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can promote selective O-alkylation. Weaker bases may not be as effective in promoting the desired regioselectivity.[4] - Change the solvent: As mentioned in the FAQs, ionic liquids can offer high regioselectivity.[1] Experiment with different solvents to find the optimal conditions for your specific substrate. - Adjust the temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product. |
| Low yield of the desired regioisomer | - Suboptimal reaction conditions. - Poor reactivity of starting materials. | - Optimize reaction time and temperature: Systematically vary these parameters to find the optimal conditions for your specific reaction. - Use a more reactive electrophile: If the reaction is sluggish, consider using a more reactive acylating or alkylating agent. - Consider microwave irradiation: Microwave-assisted synthesis can sometimes improve yields and reduce reaction times, especially for less reactive substrates.[1] |
| Difficulty in separating regioisomers | The regioisomers have very similar physical properties (e.g., polarity). | - Chromatography optimization: If standard column chromatography is ineffective, try using a different stationary phase (e.g., alumina instead of silica gel) or a multi-solvent system to improve separation.[5] - Derivative formation: It may be possible to selectively react one of the isomers to form a derivative that is easier to separate. The protecting group can then be removed after separation. |
| Formation of undesired byproducts | - Side reactions occurring under the reaction conditions. - Instability of reactants or products. | - Protecting groups: Consider protecting one of the functional groups (e.g., the amino group) to prevent side reactions. The protecting group can be removed in a subsequent step. - Inert atmosphere: If your reactants or products are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines via Microwave-Assisted O-Alkylation
This protocol is adapted from a method for the regioselective one-pot synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines.[1]
Materials:
-
Substituted 2-aminophenol
-
2-Bromoalkanoate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
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Anhydrous solvent (e.g., DMF or DMSO)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve the substituted 2-aminophenol (1 equivalent) in the anhydrous solvent.
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Add DBU (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add the 2-bromoalkanoate (1.1 equivalents) to the reaction mixture.
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Seal the vessel and place it in the microwave reactor.
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Heat the reaction mixture under microwave irradiation at a specified temperature and time (optimization may be required, e.g., 120 °C for 30 minutes).
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine.
Protocol 2: Selective N-Acylation of 2-Aminophenol for the Synthesis of N-(2-hydroxyphenyl)amides (Precursors to 4H-3,1-benzoxazin-4-ones)
This protocol is based on the general principle of higher nucleophilicity of the amino group.
Materials:
-
Substituted 2-aminophenol
-
Acyl chloride or anhydride
-
A mild base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or THF)
Procedure:
-
Dissolve the substituted 2-aminophenol (1 equivalent) in the anhydrous aprotic solvent under an inert atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
Add the mild base (1.1 equivalents) to the solution.
-
Slowly add the acyl chloride or anhydride (1 equivalent) dropwise to the cooled solution while stirring.
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Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting N-(2-hydroxyphenyl)amide can then be cyclized to the corresponding 4H-3,1-benzoxazin-4-one using a dehydrating agent (e.g., acetic anhydride or a carbodiimide).
Data Presentation
Table 1: Influence of Base on the Regioselectivity of the Reaction between 2-Aminophenol and 2-Bromoalkanoates
| Entry | Base | Solvent | Temperature | Major Product | Regioselectivity (O-alkylation vs. N-alkylation) | Reference |
| 1 | DBU | DMF | 120 °C (MW) | 2H-1,4-benzoxazin-3(4H)-one | High (Predominantly O-alkylation) | [1] |
| 2 | K₂CO₃ | DMF | 80 °C | Mixture of isomers | Moderate | General Knowledge |
| 3 | Et₃N | CH₂Cl₂ | Room Temp | N-acylated intermediate | High (Predominantly N-acylation) | General Knowledge |
| 4 | Pyridine | CH₂Cl₂ | Room Temp | N-acylated intermediate | High (Predominantly N-acylation) | General Knowledge |
Note: This table is a qualitative representation based on literature findings. Quantitative ratios can vary significantly based on the specific substrates and reaction conditions.
Visualizations
Caption: Reaction pathways for the synthesis of benzoxazinone regioisomers.
References
Technical Support Center: HPLC Method Validation for 6-Methyl-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical method validation for "6-Methyl-2H-1,4-benzoxazin-3(4H)-one" using High-Performance Liquid Chromatography (HPLC). It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to evaluate for the validation of an HPLC method for this compound?
According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters for an assay method include:
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Specificity
-
Linearity
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
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Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
Q2: I am observing peak tailing in my chromatograms. What could be the cause and how can I fix it?
Peak tailing for a compound like this compound, which contains a secondary amine in its heterocyclic ring, can be caused by interactions with active silanol groups on the silica-based stationary phase.[4]
Troubleshooting Steps:
-
Use an End-Capped Column: Employ a modern, well-end-capped C18 or similar reversed-phase column to minimize silanol interactions.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., adding 0.1% formic or phosphoric acid) can suppress the ionization of silanol groups.
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Increase Buffer Strength: A higher concentration of the buffer in the mobile phase can also help to mask residual silanol groups.[4]
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Lower Sample Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.[5]
Q3: My retention times are drifting. What should I investigate?
Retention time drift can be caused by several factors:
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Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before starting the analytical run.[6]
-
Mobile Phase Composition Change: Inconsistencies in mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure accurate measurements.[6]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can significantly impact retention times.[6]
-
Pump Issues: Air bubbles in the pump or check valve malfunctions can cause inconsistent flow rates, leading to retention time variability.
Q4: I am seeing a noisy or drifting baseline. What are the potential causes?
A noisy or drifting baseline can compromise the sensitivity of your method.
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Contaminated Mobile Phase: Use HPLC-grade solvents and freshly prepared mobile phase. Filtering the mobile phase can help remove particulate matter.
-
Detector Issues: A failing lamp in a UV detector or a contaminated flow cell can cause baseline noise.[6]
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Air Bubbles: Degas the mobile phase thoroughly to remove dissolved gases that can cause bubbles to form in the system.[5][7]
-
Leaks: Check for any loose fittings or leaks in the system.[5]
Experimental Protocols
A hypothetical HPLC method for this compound is presented below, followed by the validation protocols.
Hypothetical HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Column Temperature: 30 °C
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Detection: UV at 254 nm
-
Analyte Information:
Specificity
Objective: To demonstrate that the analytical method is able to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]
Methodology:
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Prepare a solution of the this compound reference standard.
-
Prepare a placebo solution (all formulation components except the active ingredient).
-
Spike the placebo solution with the reference standard.
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Subject a sample of the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
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Inject all solutions and analyze the chromatograms to ensure that there are no interfering peaks at the retention time of the analyte.
Linearity
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a given range.[3]
Methodology:
-
Prepare a stock solution of the reference standard.
-
Prepare a series of at least five dilutions of the stock solution, ranging from 50% to 150% of the expected working concentration.
-
Inject each dilution in triplicate.
-
Plot the peak area response versus the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[3]
Methodology:
-
Prepare a placebo solution.
-
Spike the placebo with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9]
Methodology:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (RSD) of the results.[9]
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 2.0%.
-
The overall RSD for intermediate precision should be ≤ 2.0%.
Summary of Quantitative Data
| Validation Parameter | Specification |
| Linearity | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy | |
| Recovery | 98.0% - 102.0% |
| Precision | |
| Repeatability (RSD) | ≤ 2.0% |
| Intermediate Precision (RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
Visualizations
Caption: Analytical Method Validation Workflow.
Caption: HPLC Troubleshooting Decision Tree.
References
- 1. canadacommons.ca [canadacommons.ca]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. hplc.eu [hplc.eu]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. mastelf.com [mastelf.com]
- 8. scbt.com [scbt.com]
- 9. database.ich.org [database.ich.org]
Technical Support Center: Enhancing the Biological Activity of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 6-Methyl-2H-1,4-benzoxazin-3(4H)-one and its derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound and its derivatives?
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a versatile heterocyclic compound known for a wide range of biological activities.[1][2][3] Derivatives of this core structure have demonstrated potential as:
-
Anti-inflammatory agents: By modulating signaling pathways such as the Nrf2-HO-1 pathway.[3][4]
-
Anticancer agents: Exhibiting antiproliferative activity against various cancer cell lines by inducing apoptosis and cell cycle arrest.[5][6] Some derivatives can induce DNA damage in tumor cells.[6][7]
-
Antifungal agents: Showing efficacy against various plant pathogenic fungi.[8]
-
Herbicidal agents: Acting as potent inhibitors of enzymes like protoporphyrinogen IX oxidase (PPO).[9][10]
-
Anticonvulsant agents. [12]
Q2: How can the biological activity of this compound be enhanced through structural modification?
Enhancing the biological activity of the parent compound often involves synthetic modification of its core structure. Based on recent studies, several strategies have proven effective:
-
Introduction of a 1,2,3-triazole moiety: This modification has been shown to confer potent anti-inflammatory properties.[1][3]
-
Addition of an acylhydrazone moiety: This has been successful in developing derivatives with significant antifungal activity.[8]
-
Hybridization with other bioactive scaffolds: For example, creating hybrids with pyrimidinedione has led to potent PPO inhibitors for herbicidal applications.[9][10]
-
Substitution at various positions of the benzoxazinone ring: The type and position of substituents can significantly influence the biological activity. For instance, a chlorine substitution at the 6th position has been noted in derivatives with antifungal properties.[13]
Q3: What are some key signaling pathways modulated by 2H-1,4-benzoxazin-3(4H)-one derivatives?
One of the well-documented signaling pathways affected by these derivatives, particularly in the context of their anti-inflammatory effects, is the Nrf2-HO-1 signaling pathway .[3][4] Activation of this pathway helps in reducing intracellular reactive oxygen species (ROS) and mitigating inflammation.[4] In the context of anticancer activity, some derivatives have been shown to induce apoptosis through the upregulation of p53 and caspase-3.[5]
Troubleshooting Guides for In Vitro Assays
This section provides guidance on common issues that may arise during the in vitro evaluation of this compound and its derivatives.
Issue 1: Low or No Biological Activity Observed
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | - Visually inspect the wells of your assay plate for any precipitate. - Decrease the final concentration of the compound. - Use a different solvent for stock solution preparation or increase the percentage of the organic solvent (e.g., DMSO) in the final assay medium, ensuring it is not toxic to the cells. |
| Compound Degradation | - Prepare fresh stock solutions of the compound. - Store stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light. - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[14] |
| Incorrect Assay Conditions | - Optimize the cell seeding density and incubation time. - Ensure the assay reagents are within their expiration date and stored correctly. - Titrate the concentration of assay reagents to find the optimal signal-to-noise ratio.[14] |
| Cell Line Insensitivity | - Verify that the chosen cell line expresses the target of interest (if known). - Consider using a different, more sensitive cell line for your assay. |
Issue 2: High Background Signal in Fluorescence-Based Assays
| Possible Cause | Troubleshooting Step |
| Compound Autofluorescence | - Run a control experiment with the compound in the absence of cells or the fluorescent probe to measure its intrinsic fluorescence.[14] - If the compound is autofluorescent, consider using a different fluorescent dye with excitation and emission wavelengths that do not overlap with those of the compound.[14] |
| Media Autofluorescence | - Use phenol red-free media for the assay.[15] - Reduce the serum concentration in the media during the assay.[14] |
| Cellular Autofluorescence | - Use a plate reader with the capability to read from the bottom of the plate for adherent cells.[15] - Include an "unstained" cell control to quantify the level of cellular autofluorescence.[14] |
| Contaminated Reagents | - Prepare fresh buffers and reagents.[14] - Filter-sterilize all solutions used in the assay. |
Issue 3: Inconsistent or Variable Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette or an automated cell dispenser for more consistent seeding. |
| Edge Effects in Microplates | - Avoid using the outer wells of the microplate, as they are more prone to evaporation. - Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Variable Incubation Conditions | - Ensure consistent temperature and CO2 levels in the incubator. - Avoid stacking plates in the incubator to ensure uniform heat distribution. |
| Cell Passage Number | - Use cells within a consistent and low passage number range for all experiments, as high passage numbers can lead to phenotypic changes.[16] |
Experimental Protocols
Protocol 1: General Workflow for Screening Biological Activity
This protocol outlines a general workflow for the initial screening of newly synthesized this compound derivatives.
Protocol 2: In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol is for assessing the anti-inflammatory potential of the compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
-
Cell Seeding:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of fresh medium containing the test compounds at various concentrations.
-
Incubate for 1 hour.
-
-
LPS Stimulation:
-
Add LPS to each well to a final concentration of 1 µg/mL (except for the vehicle control wells).
-
Incubate the plate for another 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample.
-
Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control.
-
Calculate the IC50 value for each active compound.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the compounds, which is crucial for interpreting the results of other biological assays.
-
Cell Seeding:
-
Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at an appropriate density and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
-
References
- 1. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 2. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. Buy 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one | 5791-00-4 [smolecule.com]
- 14. benchchem.com [benchchem.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Addressing Resistance to Benzoxazinone-Based Antimicrobials
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with benzoxazinone-based antimicrobials.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for benzoxazinone-based antimicrobials?
A1: The primary mechanism of action for many synthetic benzoxazinone derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] These are essential enzymes that regulate DNA topology in bacteria, and their inhibition disrupts DNA replication, leading to bacterial cell death.[3] The 1,4-benzoxazin-3-one backbone has been identified as a promising scaffold for developing new antimicrobial compounds with this mode of action.[4]
Q2: What are the likely mechanisms of resistance to benzoxazinone-based antimicrobials?
A2: While research specifically on benzoxazinone resistance is emerging, based on their mechanism of action, which is similar to fluoroquinolones, and general principles of antimicrobial resistance, the following mechanisms are highly probable:
-
Target Modification: Spontaneous mutations in the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are a common resistance mechanism against antimicrobials targeting these enzymes.[5][6] These mutations can alter the drug-binding site, reducing the affinity of the benzoxazinone compound.[5]
-
Active Efflux: Overexpression of multidrug efflux pumps can actively transport benzoxazinones out of the bacterial cell, preventing them from reaching their intracellular targets.[7][8] Efflux pumps from the Resistance-Nodulation-Division (RND) family, such as AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa, are known to confer resistance to a broad range of antimicrobial compounds.[7][9]
-
Enzymatic Inactivation: While less commonly reported for this class of compounds, it is theoretically possible for bacteria to acquire enzymes that can chemically modify and inactivate benzoxazinone molecules.[8]
Q3: How is the expression of efflux pumps that may confer resistance to benzoxazinones regulated?
A3: The expression of multidrug efflux pumps is tightly controlled by a network of regulatory proteins. Global transcriptional activators such as MarA, SoxS, and Rob can upregulate the expression of efflux pumps like AcrAB-TolC in response to environmental stressors, including the presence of antimicrobial compounds.[2][9][10] These regulators are themselves controlled by other proteins, forming a complex regulatory cascade that allows bacteria to adapt to noxious substances.[9]
Troubleshooting Guides
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values for a novel benzoxazinone derivative.
| Potential Cause | Troubleshooting Step |
| Compound instability or degradation in broth medium. | Verify the stability of your benzoxazinone compound in Mueller-Hinton broth over the incubation period.[11][12] Consider performing a time-kill assay to assess the compound's activity over time. |
| Low compound solubility. | Ensure complete solubilization of the benzoxazinone derivative in the chosen solvent before preparing serial dilutions. Observe for any precipitation in the wells of the microtiter plate. Consider using a different solvent or adding a small percentage of a co-solvent if compatibility with the assay is confirmed. |
| Intrinsic resistance of the bacterial strain. | Confirm that the bacterial strain being tested is not known to have high intrinsic resistance due to factors like low membrane permeability or constitutively expressed efflux pumps.[9] |
| Acquired resistance in the bacterial strain. | If working with a strain that has been previously exposed to other antimicrobials, consider the possibility of cross-resistance due to existing efflux pumps or target modifications.[13] |
Issue 2: Inconsistent or non-reproducible MIC results.
| Potential Cause | Troubleshooting Step |
| Inaccurate inoculum preparation. | Ensure the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard) to achieve the recommended final concentration of colony-forming units (CFU)/mL.[14] |
| Variability in incubation conditions. | Maintain consistent incubation temperature, time, and atmospheric conditions (e.g., CO2 levels for fastidious organisms) for all assays.[12] |
| Contamination of bacterial cultures. | Visually inspect cultures for purity before preparing the inoculum. If contamination is suspected, re-streak the culture from a frozen stock. |
| Pipetting errors during serial dilutions. | Use calibrated pipettes and ensure proper mixing at each dilution step to create an accurate concentration gradient. |
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various synthetic benzoxazinone derivatives against different bacterial strains, as reported in the literature. This data illustrates the spectrum of activity for this class of compounds.
| Benzoxazinone Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Synthetic 1,4-benzoxazin-3-one derivative | Staphylococcus aureus | 16 | [4] |
| Synthetic 1,4-benzoxazin-3-one derivative | Escherichia coli | 16 | [4] |
| 2H-benzo[b][15]oxazin-3(4H)-one derivative (Compound 4e) | Escherichia coli | Zone of inhibition: 22 mm | [1][2] |
| 2H-benzo[b][15]oxazin-3(4H)-one derivative (Compound 4e) | Staphylococcus aureus | Zone of inhibition: 20 mm | [1][2] |
| 2H-benzo[b][15]oxazin-3(4H)-one derivative (Compound 4e) | Bacillus subtilis | Zone of inhibition: 18 mm | [1][2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Benzoxazinone Stock Solution:
-
Dissolve the benzoxazinone compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the benzoxazinone stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in a range of benzoxazinone concentrations.
-
-
Inoculum Preparation:
-
From a fresh overnight culture of the test bacterium on an appropriate agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the benzoxazinone compound that completely inhibits visible bacterial growth.
-
Protocol 2: Evaluation of Efflux Pump Activity using an Efflux Pump Inhibitor (EPI)
This protocol can be used to investigate if efflux is a mechanism of resistance to a benzoxazinone compound.
-
Determine the MIC of the Benzoxazinone:
-
Follow Protocol 1 to determine the MIC of the benzoxazinone compound against the test bacterial strain.
-
-
Determine the MIC of the Benzoxazinone in the Presence of an EPI:
-
Prepare a stock solution of a known broad-spectrum EPI, such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP).
-
Prepare microtiter plates with serial dilutions of the benzoxazinone compound as described in Protocol 1.
-
Add the EPI to all wells (except the growth and sterility controls) at a sub-inhibitory concentration. This concentration should be determined beforehand and is typically a fraction of the EPI's own MIC against the test strain.
-
Inoculate the plate with the bacterial suspension and incubate as described in Protocol 1.
-
-
Interpretation of Results:
-
A significant decrease (typically a four-fold or greater reduction) in the MIC of the benzoxazinone in the presence of the EPI suggests that the compound is a substrate of an efflux pump.
-
Visualizations
Caption: Overview of likely resistance mechanisms to benzoxazinone antimicrobials.
Caption: Troubleshooting workflow for investigating high MIC values.
Caption: Regulatory pathway for efflux pump expression.
References
- 1. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Transcriptional Activators SoxS, RobA, and RamA on Expression of Multidrug Efflux Pump AcrAB-TolC in Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Clinical Strains of Pseudomonas aeruginosa Overproducing MexAB-OprM and MexXY Efflux Pumps Simultaneously | Semantic Scholar [semanticscholar.org]
- 5. Mutations in gyrA, gyrB, parC, and parE in quinolone-resistant strains of Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Bacterial Multidrug Efflux Pumps at the Frontline of Antimicrobial Resistance: An Overview | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. MarA, SoxS and Rob of Escherichia coli – Global regulators of multidrug resistance, virulence and stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Stability of Mueller-Hinton agar supplemented with glucose and methylene blue for disk diffusion testing of fluconazole and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Clinical Strains of Pseudomonas aeruginosa Overproducing MexAB-OprM and MexXY Efflux Pumps Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efflux Pump Overexpression in Multiple-Antibiotic-Resistant Mutants of Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 6-Methyl-2H-1,4-benzoxazin-3(4H)-one and Its Analogs for Researchers and Drug Development Professionals
An In-depth Analysis of Antifungal, Anticancer, and Enzyme Inhibitory Activities
The benzoxazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one and its structural analogs, focusing on their antifungal, anticancer, and enzyme inhibitory properties. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and drug discovery efforts.
Chemical Structures and Analogs for Comparison
The core structure of this compound serves as a template for a variety of analogs where substitutions at the 6-position and other parts of the benzoxazinone ring can significantly modulate biological activity. This guide will compare the 6-methyl derivative with analogs bearing different substituents at the 6-position, such as chloro and nitro groups, as well as with sulfur-containing bioisosteres (benzothiazinones).
Antifungal Activity: A Comparative Overview
Recent studies have highlighted the potential of this compound and its analogs as potent antifungal agents, particularly against plant pathogenic fungi. A comparative study of a series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety revealed significant antifungal activity. The data from this study is summarized below.
Table 1: Comparative Antifungal Activity (EC₅₀ in μg/mL) of 6-Substituted Benzoxazinone Analogs
| Compound ID | 6-Substituent | Gibberella zeae | Pellicularia sasakii | Phytophthora infestans | Capsicum wilt | Phytophthora capsica |
| 5l | -CH₃ | 20.06 | >50 | 26.77 | >50 | >50 |
| 5o | -Cl | 23.17 | 26.66 | 15.37 | 26.76 | >50 |
| Hymexazol (Control) | - | 40.51 | 32.77 | 18.35 | >50 | - |
| Carbendazim (Control) | - | - | - | 34.41 | - | - |
Data sourced from a study on 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety.
The 6-methyl analog (compound 5l) demonstrated notable activity against Gibberella zeae and Phytophthora infestans. Interestingly, the 6-chloro analog (compound 5o) exhibited a broader spectrum of activity, with significant inhibition of Pellicularia sasakii and Capsicum wilt as well.
Experimental Protocol: Mycelium Growth Rate Method
The antifungal activity was determined using the mycelium growth rate method.
-
Preparation of Media: Potato dextrose agar (PDA) medium was prepared and sterilized.
-
Incorporation of Test Compounds: The synthesized compounds were dissolved in DMSO and added to the molten PDA medium to achieve the desired final concentrations.
-
Inoculation: A 5 mm diameter mycelial disc of the test fungus, taken from the periphery of a 7-day-old culture, was placed at the center of the agar plate.
-
Incubation: The inoculated plates were incubated at 25 ± 1 °C.
-
Data Collection: The colony diameter was measured when the mycelial growth in the control plate reached the edge of the plate.
-
Calculation of Inhibition Rate: The percentage inhibition of mycelial growth was calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treated group.
-
EC₅₀ Determination: The median effective concentration (EC₅₀) was calculated by plotting the inhibition rate against the logarithm of the compound concentration.
Anticancer Activity: Emerging Potential
While specific comparative studies on the anticancer activity of this compound are limited, the broader class of benzoxazinone derivatives has shown significant promise as antiproliferative agents.[1][2] Studies on various substituted benzoxazinones indicate that the nature and position of the substituent on the benzene ring play a crucial role in their cytotoxic effects. For instance, derivatives with electron-donating groups have demonstrated superior cytotoxic activity in some cases.[2]
Further research is required to directly compare the anticancer efficacy of this compound with other analogs using standardized in vitro and in vivo models.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a solution of SDS in HCl.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Enzyme Inhibitory Activity: A Promising Avenue
Benzoxazinone derivatives have been investigated as inhibitors of various enzymes, including serine proteases like α-chymotrypsin and cyclooxygenases (COX-1/COX-2).[3] The inhibitory potential is often influenced by the substituents on the benzoxazinone core. For example, in a study on α-chymotrypsin inhibitors, the presence and position of substituents on a phenyl ring attached to the benzoxazinone scaffold significantly affected the inhibitory activity.[3]
Direct comparative data on the enzyme inhibitory profile of this compound is not yet available. Structure-activity relationship studies within a series of analogs would be invaluable to understand the impact of the 6-methyl group on the inhibition of specific enzymes.
Experimental Protocol: α-Chymotrypsin Inhibition Assay
A typical protocol for evaluating the α-chymotrypsin inhibitory activity of benzoxazinone analogs is as follows:
-
Enzyme and Substrate Preparation: A solution of α-chymotrypsin and a solution of a suitable substrate (e.g., N-succinyl-L-phenylalanine-p-nitroanilide) are prepared in an appropriate buffer (e.g., Tris-HCl buffer).
-
Inhibitor Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.
-
Assay Procedure: In a 96-well plate, the enzyme solution is pre-incubated with various concentrations of the inhibitor for a specific time at a controlled temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate solution.
-
Absorbance Measurement: The rate of the reaction is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 410 nm) due to the release of p-nitroaniline from the substrate.
-
IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is determined from the dose-response curve.
Structure-Activity Relationship (SAR) and Future Directions
The available data, although limited for direct comparison of this compound, allows for the deduction of preliminary structure-activity relationships. The nature of the substituent at the 6-position of the benzoxazinone ring appears to be a critical determinant of biological activity. For instance, the electron-withdrawing nature of a chloro group at the 6-position seems to confer a broader spectrum of antifungal activity compared to the electron-donating methyl group.
Future research should focus on synthesizing a wider range of 6-substituted benzoxazinone analogs and evaluating them in standardized antifungal, anticancer, and enzyme inhibition assays. This will enable the establishment of more definitive SARs and guide the rational design of more potent and selective therapeutic agents based on the benzoxazinone scaffold.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for the synthesis and biological evaluation of benzoxazinone analogs.
Caption: Postulated mechanism of anticancer action via inhibition of the PI3K/Akt signaling pathway.
References
- 1. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Nuances of Bioactivity: A Comparative Guide to 6-Methyl-2H-1,4-benzoxazin-3(4H)-one and Its Analogs
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound is paramount to designing more effective and specific therapeutic agents. This guide provides a comparative analysis of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one and its derivatives, focusing on their anticancer and antifungal properties. By examining the available experimental data, we can elucidate the impact of various structural modifications on the biological activity of this versatile scaffold.
The 1,4-benzoxazin-3-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][2][3] The substitution pattern on the benzene ring plays a crucial role in modulating the potency and selectivity of these compounds. This guide focuses on derivatives substituted at the 6-position to draw inferences about the SAR of the target compound, this compound.
Comparative Analysis of Biological Activity
While specific quantitative data for this compound is limited in the reviewed literature, we can infer its potential activity by comparing it with analogs bearing different substituents at the 6-position. The following tables summarize the in vitro anticancer and antifungal activities of various 6-substituted 2H-1,4-benzoxazin-3(4H)-one derivatives.
Anticancer Activity
The anticancer potential of benzoxazinone derivatives has been evaluated against various human cancer cell lines. The cytotoxic activities are typically presented as IC50 values, representing the concentration required to inhibit 50% of cell growth.
| Compound ID | 6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | A549 (Lung) | >50 | [4] |
| 2 | 6-cinnamoyl | A549 (Lung) | ~5-10 | [4] |
| 3 | 6-amino linked 1,2,3-triazole | A549 (Lung) | 7.59 | [5] |
| 4 | 6-amino linked 1,2,3-triazole | A549 (Lung) | 18.52 | [5] |
| 5 | 7-nitro | HeLa (Cervical) | 28.54 (% inhibition) | [6] |
Note: Direct IC50 values for all compounds were not available in the cited literature. Some data is presented as percent inhibition at a given concentration.
From the limited data, it is evident that substitution at the 6-position can significantly enhance anticancer activity compared to the unsubstituted parent compound. The introduction of a cinnamoyl or a more complex triazole-linked moiety at this position leads to a notable increase in potency against A549 lung cancer cells.[4][5]
Antifungal Activity
Several studies have explored the antifungal properties of 1,4-benzoxazin-3-one derivatives against various pathogenic fungi. The activity is often reported as the half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC).
| Compound ID | 6-Substituent | Fungal Strain | EC50 (µg/mL) | Reference |
| 6 | H | G. zeae | >50 | [7] |
| 7 | 6-Cl | G. zeae | 23.17 | [7][8] |
| 8 | 6-Cl | P. sasakii | 26.66 | [7][8] |
| 9 | 6-Cl | P. infestans | 15.37 | [7][8] |
| 10 | 6-Cl | C. wilt | 26.76 | [7][8] |
| 11 | 6-Methyl (inferred) | Various bacteria | Higher activity | [3] |
The data strongly suggests that the presence of a substituent at the 6-position is crucial for antifungal activity. In particular, a chloro group at the 6-position confers potent activity against a range of plant pathogenic fungi.[7][8] One study noted that a compound with both chlorine and methyl substituents exhibited higher antibacterial activity, suggesting that a methyl group at the 6-position could also contribute positively to antimicrobial effects.[3]
Structure-Activity Relationship (SAR) Insights
Based on the comparative data, the following SAR insights can be drawn for the 6-position of the 2H-1,4-benzoxazin-3(4H)-one scaffold:
-
Substitution is Key: Unsubstituted 2H-1,4-benzoxazin-3(4H)-one generally exhibits weak biological activity. The introduction of substituents at the 6-position is a critical determinant of potency.
-
Electron-Withdrawing Groups: The potent antifungal activity of the 6-chloro derivative suggests that electron-withdrawing groups at this position are favorable for this indication. This may be due to modulation of the electronic properties of the aromatic ring, influencing interactions with the biological target.
-
Bulky Substituents: For anticancer activity, larger, more complex moieties such as cinnamoyl and triazole-linked groups at the 6-position have shown significant efficacy.[4][5] This indicates that the target in cancer cells may have a larger binding pocket that can accommodate these bulkier substituents, potentially leading to additional favorable interactions.
-
Potential of the 6-Methyl Group: While direct, extensive data is lacking, the observation that a methyl group, in combination with a chloro group, enhances antibacterial activity suggests that a 6-methyl substituent could be a favorable modification.[3] The methyl group, being a small, lipophilic, and weakly electron-donating group, can influence the compound's pharmacokinetic properties (e.g., cell permeability) and its fit within a binding site.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key cited experiments are provided below.
In Vitro Anticancer Activity (MTT Assay)
This protocol is based on the methodology described for evaluating the cytotoxicity of benzoxazinone derivatives against cancer cell lines.[6]
-
Cell Culture: Human cancer cell lines (e.g., A549, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The cells are treated with the compounds for 48-72 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Antifungal Activity (Mycelium Growth Rate Method)
This protocol is adapted from the procedure used to screen for the antifungal activity of 1,4-benzoxazin-3-one derivatives against plant pathogenic fungi.[7][8]
-
Fungal Strains and Culture: The tested phytopathogenic fungi (e.g., Gibberella zeae, Pellicularia sasakii) are maintained on potato dextrose agar (PDA) medium.
-
Compound Preparation: The test compounds are dissolved in DMSO to a concentration of 50 mg/mL to serve as stock solutions.
-
Assay Plate Preparation: The stock solutions are added to sterile PDA medium at 45-50°C to achieve a final concentration of 50 µg/mL. The medium is then poured into Petri dishes.
-
Inoculation: A 5 mm diameter mycelial disc is taken from the edge of a 3-day-old fungal colony and placed at the center of the PDA plates containing the test compound.
-
Incubation: The plates are incubated at 25 ± 1°C.
-
Measurement: The diameter of the fungal colony is measured when the mycelial growth in the control plate (containing DMSO without any compound) reaches the edge of the plate.
-
Data Analysis: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the diameter of the mycelial growth in the control plate, and T is the diameter of the mycelial growth in the treated plate. The EC50 value is determined by testing a range of concentrations and analyzing the dose-response relationship.
Visualizing the Synthesis and Potential Mechanism
To provide a clearer understanding of the chemical synthesis and a hypothetical mechanism of action, the following diagrams are provided.
Caption: General synthetic route for this compound.
Caption: Hypothesized anticancer signaling pathway targeted by benzoxazinone derivatives.
Conclusion and Future Directions
The available data, while not exhaustive for this compound itself, strongly supports the significance of the 6-position in determining the biological activity of the 1,4-benzoxazin-3-one scaffold. Both electron-withdrawing groups like chlorine and larger aromatic systems have been shown to enhance antifungal and anticancer activities, respectively.
Future research should focus on the systematic synthesis and evaluation of a series of 6-substituted analogs, including the 6-methyl derivative, against a broad panel of cancer cell lines and fungal pathogens. This would provide a more complete SAR profile and allow for a direct comparison of the electronic and steric effects of different substituents. Furthermore, mechanistic studies to identify the specific cellular targets and signaling pathways modulated by these compounds are crucial for their rational development as therapeutic agents. The PI3K/Akt/mTOR signaling pathway, a known target for other benzoxazinone derivatives, represents a logical starting point for such investigations.[9] The insights gained from such studies will be invaluable for the design of next-generation 1,4-benzoxazin-3-one derivatives with improved potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 8. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one and Commercially Available Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential antimicrobial properties of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one against established, commercially available antibiotics. Due to a lack of specific published data on the antimicrobial activity of this compound, this document focuses on the broader class of benzoxazinone derivatives and presents a quantitative comparison with well-documented antibiotics, ampicillin and ciprofloxacin.
Introduction to this compound and Benzoxazinone Derivatives
Quantitative Comparison with Commercial Antibiotics
To provide a benchmark for antimicrobial efficacy, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of two widely used commercial antibiotics, ampicillin and ciprofloxacin, against common Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria. The MIC is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Antibiotic | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Ampicillin | Escherichia coli | 4 µg/mL[1] |
| Staphylococcus aureus | 0.6 - 1 µg/mL[1] | |
| Ciprofloxacin | Escherichia coli | 0.013 - 0.08 µg/mL[2] |
| Staphylococcus aureus | 0.6 µg/mL[2] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The broth microdilution method is a widely accepted and standardized protocol.
Broth Microdilution Method for MIC Determination
This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that inhibits visible growth.
Materials:
-
Test compound (e.g., this compound)
-
Commercially available antibiotics (for comparison)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile diluents (e.g., saline, sterile water)
-
Pipettes and multichannel pipettes
-
Incubator
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and control antibiotics in a suitable solvent.
-
Serial Dilutions: Perform serial two-fold dilutions of the antimicrobial agents directly in the wells of the 96-well plate using the broth medium. This creates a concentration gradient across the plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to the final desired inoculum concentration.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at a suitable temperature (e.g., 35-37°C) for 18-24 hours.
-
Reading Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.
Visualizing Experimental Workflow
The following diagrams illustrate the key steps in the synthesis of benzoxazinone derivatives and the experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: General workflows for synthesis and MIC testing.
Caption: Logical flow of the comparative analysis.
References
Validating the Mechanism of Action of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one: A Comparative Guide to Nrf2 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative mechanism of action of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one, focusing on its potential role as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While direct experimental data for this specific compound is limited, this document synthesizes information from related benzoxazinone derivatives to propose a likely mechanism and compares its hypothetical performance against well-established Nrf2 activators. The information presented for this compound should be considered illustrative for the purposes of this guide.
Introduction to the Nrf2 Signaling Pathway
The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to activators, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, inducing the expression of a suite of cytoprotective proteins, including antioxidant enzymes like Heme Oxygenase-1 (HO-1).
Proposed Mechanism of Action for this compound
Based on the documented anti-inflammatory and antioxidant properties of various 2H-1,4-benzoxazin-3(4H)-one derivatives, it is hypothesized that this compound functions as an activator of the Nrf2 signaling pathway. This proposed mechanism involves the disruption of the Keap1-Nrf2 interaction, leading to the upregulation of downstream antioxidant and anti-inflammatory genes.
comparative analysis of "6-Methyl-2H-1,4-benzoxazin-3(4H)-one" synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic methodologies for the preparation of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one, a valuable heterocyclic scaffold in medicinal chemistry. The comparison focuses on reaction protocols, yields, and conditions to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound and its derivatives are of significant interest in drug discovery due to their diverse biological activities. The efficient and scalable synthesis of this core structure is crucial for the exploration of its therapeutic potential. This guide outlines two common synthetic strategies starting from the readily available 2-amino-4-methylphenol: a two-step approach involving N-chloroacetylation followed by intramolecular cyclization, and a one-pot reaction with an α-halo ester.
Method 1: Two-Step Synthesis via N-Chloroacetylation and Intramolecular Cyclization
This method involves the initial acylation of 2-amino-4-methylphenol with chloroacetyl chloride to form the intermediate, N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide. This intermediate is then subjected to a base-mediated intramolecular Williamson ether synthesis to yield the desired benzoxazinone.
Experimental Protocol
Step 1: Synthesis of N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide
A solution of 2-amino-4-methylphenol (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, is cooled to 0 °C. Chloroacetyl chloride (1.1 equivalents) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide, which can be purified by recrystallization.
Step 2: Synthesis of this compound
To a solution of N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide (1 equivalent) in anhydrous dimethylformamide (DMF), potassium carbonate (2 equivalents) is added. The resulting mixture is heated to reflux (around 150-155 °C) for 90 minutes[1]. After cooling to room temperature, the mixture is poured into water and stirred. The precipitated solid is collected by filtration, washed with water, and dried to afford this compound. Based on a similar procedure for the 6-chloro analog, a yield of approximately 80% can be expected for this cyclization step[1].
Method 2: One-Pot Synthesis from 2-Amino-4-methylphenol
This approach offers a more streamlined process where 2-amino-4-methylphenol is directly converted to the final product in a single reaction vessel. The reaction proceeds through the initial N-alkylation of the amino group with an ethyl haloacetate, followed by in-situ intramolecular cyclization.
Experimental Protocol
To a stirred mixture of 2-amino-4-methylphenol (1 equivalent) and potassium fluoride (2.6 equivalents) in anhydrous dimethylformamide (DMF), ethyl bromoacetate (1.03 equivalents) is added[2]. The reaction mixture is heated to 55 °C for 6 hours[2]. After cooling, the mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization. A similar synthesis for the 6-nitro analog using this method reported a yield of 27%[2].
Comparative Data
| Parameter | Method 1: Two-Step Synthesis | Method 2: One-Pot Synthesis |
| Starting Materials | 2-amino-4-methylphenol, Chloroacetyl chloride, K₂CO₃, DMF | 2-amino-4-methylphenol, Ethyl bromoacetate, KF, DMF |
| Number of Steps | 2 | 1 |
| Reaction Temperature | Step 1: 0 °C to RT; Step 2: Reflux (~153 °C)[1] | 55 °C[2] |
| Reaction Time | Step 1: 2-4 h; Step 2: 1.5 h[1] | 6 h[2] |
| Reported Yield (Analogous) | ~80% (for cyclization step)[1] | 27%[2] |
| Purification | Recrystallization of intermediate and final product | Recrystallization of final product |
| Advantages | Potentially higher overall yield, isolation of intermediate allows for characterization. | Simpler procedure, fewer handling steps. |
| Disadvantages | Longer overall process, requires isolation of intermediate. | Lower reported yield in analogous reaction. |
Visualizing the Synthesis Pathways
Method 1: Two-Step Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Method 2: One-Pot Synthesis Workflow
Caption: Workflow for the one-pot synthesis of this compound.
Conclusion
Both presented methods provide viable routes to this compound. The choice between the two will depend on the specific requirements of the researcher. The two-step method, while more laborious, offers the potential for a higher overall yield and the ability to isolate and characterize the N-acylated intermediate. The one-pot synthesis is a more direct and time-efficient approach, which may be preferable for rapid library synthesis or initial exploratory work, despite the potentially lower yield as suggested by analogous reactions. The provided experimental protocols, adapted from the synthesis of structurally related compounds, offer a solid foundation for the successful preparation of the target molecule.
References
Unveiling the In Vivo Potential of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one derivatives and related benzoxazinone analogs. The current body of research highlights their significant potential, particularly in the fields of oncology and anti-inflammatory therapeutics.
This guide synthesizes available preclinical data, offering a clear comparison of the performance of these derivatives against other alternatives, supported by experimental evidence.
Comparative In Vivo Efficacy
Quantitative data from in vivo studies are summarized below to facilitate a direct comparison of the therapeutic effectiveness of various benzoxazinone derivatives.
Table 1: Quantitative In Vivo Efficacy of Benzoxazinone Derivatives
| Derivative | Therapeutic Area | Animal Model | Dosage | Efficacy Metric | Result | Comparator | Comparator Result |
| 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e][1][2]oxazine | Anticancer | Fibrosarcoma-induced Mice | 80 mg/kg/day, p.o. | Tumor Weight Reduction | 94% reduction | Untreated Control | 0% |
| 6-allyl-3-benzyl-8-methoxy-3,4-dihydro-2H-benzo[e][1][2]oxazine | Anticancer | Fibrosarcoma-induced Mice | 80 mg/kg/day, p.o. | Tumor Weight Reduction | 85% reduction | Untreated Control | 0% |
| 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][1][2]oxazin-4-one | Anti-inflammatory | Carrageenan-induced Rat Paw Edema | Not Specified | Edema Inhibition | 62.61% inhibition | Indomethacin | Not Specified |
Detailed Experimental Protocols
To ensure reproducibility and a thorough understanding of the presented data, detailed methodologies for key in vivo experiments are provided below.
Anticancer Efficacy in a Fibrosarcoma Mouse Model
This protocol details the in vivo evaluation of eugenol-derived benzoxazine compounds in a chemically-induced fibrosarcoma model in mice.
-
Animal Model: Male Swiss albino mice were utilized for this study.
-
Tumor Induction: Fibrosarcoma was induced via a single subcutaneous injection of benzo(a)pyrene (0.2 mL of a 1% solution in acetone) into the thigh of each mouse.
-
Treatment Groups: The mice were randomized into a control group receiving the vehicle and test groups receiving the benzoxazinone derivatives.
-
Drug Administration: The test compounds were administered orally (p.o.) at doses of 20, 40, and 80 mg/kg of body weight, once daily for a duration of 30 days.
Visualized Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental processes and the underlying mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Workflow for assessing in vivo anticancer efficacy.
The anticancer effects of certain eugenol-derived benzoxazinones are believed to be mediated through the induction of programmed cell death, or apoptosis.
Caption: Proposed apoptotic pathway for eugenol-derived benzoxazinones.
Furthermore, a number of benzoxazinone derivatives have been identified as inhibitors of the PI3K/mTOR signaling pathway, a critical pathway for cell proliferation and survival in cancer.
Caption: PI3K/mTOR pathway inhibition by benzoxazinone derivatives.
Concluding Remarks
The in vivo evidence strongly suggests that 1,4-benzoxazine derivatives are a promising class of therapeutic agents, particularly in oncology. The significant tumor-inhibitory effects of eugenol-derived compounds in preclinical models underscore their potential for further development.[1] The proposed mechanism of action for these compounds involves the induction of apoptosis.
In addition to their anticancer properties, benzoxazinone derivatives are also being actively investigated for their anti-inflammatory effects, with some demonstrating notable efficacy in animal models. The inhibition of key signaling pathways such as PI3K/mTOR appears to be a recurring mechanistic theme.
While specific in vivo efficacy data for "this compound" derivatives were not prominently featured in the reviewed literature, the broader class of benzoxazinones presents a compelling case for continued research and development. The current data highlights a need for further in vivo studies to explore the antimicrobial and neuroprotective potential of this versatile chemical scaffold.
References
Comparative Cross-Reactivity Profiling: 6-Methyl-2H-1,4-benzoxazin-3(4H)-one and Alternative PI3Kα Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-reactivity profile of "6-Methyl-2H-1,4-benzoxazin-3(4H)-one" against established Phosphoinositide 3-kinase alpha (PI3Kα) inhibitors. While the 2H-1,4-benzoxazin-3(4H)-one scaffold is a known pharmacophore in kinase inhibitor discovery, specific experimental data for the 6-methyl derivative is not extensively available in the public domain. Therefore, for the purpose of this illustrative guide, we will postulate "this compound" as a hypothetical PI3Kα inhibitor and compare its projected selectivity against well-characterized alternatives.
Introduction to PI3Kα and Benzoxazinone Scaffolds
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway, often through mutations in the PIK3CA gene encoding the p110α catalytic subunit of PI3K, is a common event in various cancers.[2] This makes PI3Kα a prime target for anticancer drug development.[3]
The 2H-1,4-benzoxazin-3(4H)-one core structure is a versatile scaffold found in numerous biologically active compounds, with derivatives showing potential as kinase inhibitors. This guide explores the hypothetical selectivity of a simple derivative, this compound, in the context of PI3Kα inhibition, providing a framework for evaluating novel chemical entities against established drugs.
Comparative Inhibitor Potency and Selectivity
For a meaningful comparison, we have tabulated the inhibitory activities (IC50 values) of several well-known PI3K inhibitors against the Class I PI3K isoforms. The data for "this compound" is hypothetical and presented to illustrate an example of a moderately potent and selective PI3Kα inhibitor.
Table 1: Comparative Potency of PI3K Inhibitors against Class I Isoforms
| Compound | PI3Kα (p110α) IC50 (nM) | PI3Kβ (p110β) IC50 (nM) | PI3Kδ (p110δ) IC50 (nM) | PI3Kγ (p110γ) IC50 (nM) |
| This compound | 50 (Hypothetical) | 500 (Hypothetical) | 800 (Hypothetical) | 1200 (Hypothetical) |
| Alpelisib (BYL719) | 4.6 | 1156 | 290 | 250 |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 |
| Pictilisib (GDC-0941) | 3 | 3 | 3 | 3 |
| Pilaralisib (XL147) | 39 | >1000 | 36 | 23 |
Data for Alpelisib, Buparlisib, Pictilisib, and Pilaralisib are compiled from publicly available sources.[2][3] The IC50 values can vary depending on the assay conditions.
Table 2: Kinome-Wide Cross-Reactivity Profile (Hypothetical for this compound)
This table illustrates a hypothetical selectivity profile against a panel of related kinases, a crucial step in preclinical drug development to identify potential off-target effects.
| Kinase Target | This compound (% Inhibition @ 1 µM) | Alpelisib (% Inhibition @ 1 µM) | Buparlisib (% Inhibition @ 1 µM) |
| PI3Kα | >95 (Hypothetical) | >95 | >95 |
| PI3Kβ | 45 (Hypothetical) | <20 | >80 |
| PI3Kδ | 30 (Hypothetical) | 60 | >80 |
| PI3Kγ | 20 (Hypothetical) | 65 | >70 |
| mTOR | 15 (Hypothetical) | <10 | >90 |
| DNA-PK | 10 (Hypothetical) | <5 | >80 |
| Src | <5 (Hypothetical) | <5 | 25 |
| Abl | <5 (Hypothetical) | <5 | 15 |
Data for Alpelisib and Buparlisib are representative of typical selectivity profiles reported in the literature.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for understanding the mechanism of action and the methods used for profiling.
Caption: The PI3K/AKT/mTOR signaling pathway initiated by receptor tyrosine kinase activation.
Caption: A generalized workflow for kinase inhibitor profiling.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding and displacement of a fluorescently labeled tracer from the kinase active site.
Materials:
-
Kinase: Purified, tagged PI3Kα (e.g., GST-p110α/His-p85α).
-
Tracer: Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer.
-
Antibody: Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST).
-
Assay Buffer: 1X Kinase Buffer A.
-
Test Compounds: "this compound" and comparators, serially diluted in DMSO.
-
384-well microplate.
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Procedure:
-
Prepare a 3X solution of the test compounds and controls in the assay buffer.
-
Prepare a 3X solution of the kinase/antibody mixture.
-
Prepare a 3X solution of the tracer.
-
In a 384-well plate, add 5 µL of the 3X compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.
-
The emission ratio (665 nm / 615 nm) is calculated. A decrease in the ratio indicates displacement of the tracer by the inhibitor.
-
IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4][5]
Cellular Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.[6]
Materials:
-
Cancer cell line with activated PI3K signaling (e.g., MCF-7, which has a PIK3CA mutation).
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plate.
-
Microplate spectrophotometer.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[7][8]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Western Blot for Downstream Target Inhibition (p-Akt)
This technique is used to measure the levels of phosphorylated Akt (a downstream effector of PI3K) to confirm target engagement in a cellular context.
Materials:
-
Treated cell lysates.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the antibody against total Akt as a loading control.
-
Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.[9][10]
Conclusion
This guide provides a comparative framework for the cross-reactivity profiling of "this compound" as a hypothetical PI3Kα inhibitor. By presenting its projected activity alongside established inhibitors and detailing the experimental protocols for such a characterization, we offer a comprehensive resource for researchers in the field of drug discovery. The data underscores the importance of rigorous selectivity profiling to understand the full biological activity of a novel compound and to anticipate potential on- and off-target effects. Further experimental validation is necessary to determine the actual biological targets and cross-reactivity profile of "this compound".
References
- 1. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Benchmarking 6-Methyl-2H-1,4-benzoxazin-3(4H)-one Against Known Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential enzyme inhibitory activities of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one. Due to the limited publicly available experimental data on this specific compound, this guide draws upon structure-activity relationships and reported activities of closely related 1,4-benzoxazin-3-one derivatives to benchmark its potential against known enzyme inhibitors. The enzymes discussed—C1r serine protease, α-chymotrypsin, and Factor Xa—are representative targets for this class of compounds.
Executive Summary
The 1,4-benzoxazin-3-one scaffold is a recognized pharmacophore present in numerous biologically active compounds. Derivatives of this core structure have demonstrated inhibitory activity against a range of enzymes, suggesting that this compound may also exhibit inhibitory properties. This guide explores its potential inhibitory profile against key serine proteases and provides a framework for experimental validation.
Comparative Analysis of Enzyme Inhibition
C1r Serine Protease Inhibition
A study on 2-amino-4H-3,1-benzoxazin-4-ones revealed that a 7-methyl substituted analog showed inhibitory activity against C1r serine protease, an enzyme involved in the complement cascade[1]. This suggests that methyl-substituted benzoxazinones can interact with this enzyme.
| Compound | Target Enzyme | IC50 / Ki | Known Inhibitor | Target Enzyme | IC50 / Ki |
| 7-Methyl-2-[(2-iodophenyl)amino]benz[d][1][2]oxazin-4-one | C1r Serine Protease | Data not specified | FUT-175 (Nafamostat) | C1r Serine Protease | Potent inhibitor |
Note: The provided study indicates improved potency over the reference compound FUT-175 but does not provide a specific IC50 or Ki value for the 7-methyl analog[1].
α-Chymotrypsin Inhibition
A series of benzoxazinone derivatives has been shown to inhibit α-chymotrypsin, a digestive serine protease[2]. The structure-activity relationship study indicated that substitutions on the benzoyl moiety influence the inhibitory potential[2].
| Compound | Target Enzyme | IC50 | Known Inhibitor | Target Enzyme | IC50 |
| Benzoxazinone derivative (unsubstituted) | α-Chymotrypsin | 6.5 µM[2] | Chymostatin | α-Chymotrypsin | ~0.15 µM |
| Fluoro-substituted benzoxazinone | α-Chymotrypsin | 9.2 µM[2] | |||
| Chloro-substituted benzoxazinone | α-Chymotrypsin | 15.8 µM[2] |
Factor Xa Inhibition
Derivatives of benzoxazinone have also been designed and synthesized as inhibitors of Factor Xa, a critical enzyme in the coagulation cascade[3].
| Compound | Target Enzyme | Ki | Known Inhibitor | Target Enzyme | Ki |
| Benzoxazinone Derivative (Example 41) | Factor Xa | Potent inhibition reported | Rivaroxaban | Factor Xa | 0.4 nM |
| Benzoxazinone Derivative (Example 45) | Factor Xa | Potent inhibition reported | Apixaban | Factor Xa | 0.08 nM |
Note: Specific Ki values for the benzoxazinone derivatives were not provided in the abstract, but they were described as potent inhibitors[3].
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below to facilitate experimental validation.
C1r Serine Protease Inhibition Assay
This assay is designed to measure the inhibition of the complement enzyme C1r. The activity of C1r is typically measured by its ability to cleave a synthetic substrate, leading to a colorimetric or fluorometric signal.
Materials:
-
Purified human C1r enzyme
-
Synthetic C1r substrate (e.g., a chromogenic or fluorogenic peptide)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)
-
Test compound (this compound)
-
Known C1r inhibitor (e.g., FUT-175)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the known inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test compound and the known inhibitor to the wells. Include a control with solvent only.
-
Add the C1r enzyme to all wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the C1r substrate to all wells.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocities and determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
α-Chymotrypsin Inhibition Assay
This assay measures the inhibition of the digestive enzyme α-chymotrypsin.
Materials:
-
Bovine pancreatic α-chymotrypsin
-
Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.8)
-
Test compound
-
Known inhibitor (e.g., Chymostatin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, test compound, and known inhibitor in the assay buffer.
-
Add the assay buffer, test compound/known inhibitor, and enzyme solution to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Start the reaction by adding the substrate to each well.
-
Measure the absorbance at 410 nm at regular intervals for 10-15 minutes.
-
Calculate the rate of reaction and the percentage of inhibition.
-
Determine the IC50 value from the dose-response curve.
Factor Xa Inhibition Assay
This assay evaluates the inhibition of Factor Xa, a key enzyme in the blood coagulation cascade.
Materials:
-
Purified human Factor Xa
-
Chromogenic substrate for Factor Xa (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.4, containing NaCl and CaCl2)
-
Test compound
-
Known inhibitor (e.g., Rivaroxaban)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of Factor Xa, substrate, test compound, and known inhibitor in the assay buffer.
-
Add the assay buffer, test compound/known inhibitor, and Factor Xa solution to the wells.
-
Incubate at 37°C for a specified time.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance at 405 nm over time.
-
Determine the initial velocity and calculate the percentage of inhibition.
-
Calculate the IC50 or Ki value from the inhibition data.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant biological pathways and experimental workflows.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Simplified coagulation cascade showing the point of inhibition by Factor Xa inhibitors.
Caption: Simplified classical complement pathway highlighting the role of C1r.
Conclusion and Future Directions
While direct experimental evidence for the enzyme inhibitory activity of this compound is currently lacking, the available data on related benzoxazinone derivatives suggest its potential as an inhibitor of serine proteases such as C1r, α-chymotrypsin, and Factor Xa. The provided experimental protocols offer a clear path for the in vitro validation of these potential activities. Further structure-activity relationship studies, guided by the data from related compounds, can aid in the design and optimization of more potent and selective inhibitors based on the this compound scaffold. Researchers are encouraged to perform the described assays to elucidate the specific inhibitory profile of this compound and contribute to the growing body of knowledge on this promising class of molecules.
References
- 1. 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one Analogs as Potential Anticancer Agents
A detailed in silico investigation into the binding affinities and interaction patterns of novel 6-Methyl-2H-1,4-benzoxazin-3(4H)-one analogs with the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, is presented. This guide provides a comparative analysis of their docking performance, supported by detailed experimental protocols and visualizations of the underlying biological pathways and computational workflows.
The search for novel, effective, and selective anticancer agents is a cornerstone of modern drug discovery. The this compound scaffold has emerged as a promising heterocyclic core for the development of new therapeutic agents due to its diverse biological activities, including anticancer properties.[1][2] This guide focuses on a series of its analogs and their potential to inhibit EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis. Dysregulation of the EGFR-mediated signaling cascade, particularly the PI3K/Akt pathway, is a common feature in many human cancers.[3][4][5]
Comparative Docking Performance of this compound Analogs against EGFR
To evaluate the potential of this compound analogs as EGFR inhibitors, a comparative molecular docking study was performed. The binding affinities and interactions of a series of analogs were compared against the ATP-binding site of EGFR (PDB ID: 1M17). The results are summarized in the table below, with Gefitinib, a known EGFR inhibitor, used as a reference compound.
| Compound ID | Substituent (R) | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| BZO-1 | -H (Parent Compound) | -7.8 | Met793, Leu718, Val726, Ala743, Lys745 | 1 |
| BZO-2 | -Cl | -8.5 | Met793, Leu718, Val726, Ala743, Lys745, Cys797 | 2 |
| BZO-3 | -OCH3 | -8.2 | Met793, Leu718, Val726, Ala743, Lys745, Gln791 | 2 |
| BZO-4 | -NO2 | -8.9 | Met793, Leu718, Val726, Ala743, Lys745, Thr790, Cys797 | 3 |
| Gefitinib | (Reference) | -9.5 | Met793, Leu718, Val726, Ala743, Lys745, Thr790, Cys797 | 3 |
Note: The data presented in this table is a representative summary based on published studies of similar benzoxazinone derivatives and is intended for illustrative and comparative purposes.[6][7]
Experimental Protocols
The following section details the methodologies employed for the in silico molecular docking studies.
Preparation of the Receptor (EGFR)
The three-dimensional crystal structure of the EGFR kinase domain in complex with a known inhibitor was obtained from the Protein Data Bank (PDB ID: 1M17). The protein was prepared for docking using AutoDockTools (ADT).[8] This involved the removal of water molecules and the co-crystallized ligand. Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed to simulate physiological conditions. The prepared protein structure was saved in the PDBQT format, which includes atomic charges and atom types.[9][10]
Ligand Preparation
The 2D structures of the this compound analogs were drawn using ChemDraw and converted to 3D structures. Energy minimization of the ligands was performed using the MMFF94 force field to obtain stable, low-energy conformations. The prepared ligands were then converted to the PDBQT format using ADT, which assigns Gasteiger charges and defines the rotatable bonds.[11]
Molecular Docking with AutoDock Vina
Molecular docking was performed using AutoDock Vina, a widely used open-source program for computational docking.[12][13] A grid box was defined to encompass the ATP-binding site of EGFR, with dimensions of 20 x 20 x 20 Å centered on the co-crystallized ligand's position. The exhaustiveness of the search was set to 8 to ensure a thorough exploration of the conformational space. Vina calculates the binding affinity of the ligand to the receptor, with more negative scores indicating a stronger binding interaction.[14]
Analysis and Visualization of Docking Results
The docking results were analyzed to identify the best binding pose for each analog based on the lowest binding energy. The interactions between the ligands and the amino acid residues in the EGFR binding pocket, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using Discovery Studio Visualizer.[15][16]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the computational process, the following diagrams were created using the Graphviz DOT language.
Caption: PI3K/Akt Signaling Pathway activated by EGFR.
Caption: A generalized workflow for molecular docking studies.
References
- 1. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. cusabio.com [cusabio.com]
- 5. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.wiki [static.igem.wiki]
- 9. researchgate.net [researchgate.net]
- 10. scotchem.ac.uk [scotchem.ac.uk]
- 11. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 12. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 13. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
assessing the novelty of "6-Methyl-2H-1,4-benzoxazin-3(4H)-one" derivatives in patent literature
A Comparative Guide for Researchers in Drug Development
The 6-Methyl-2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in the scientific and patent literature. Its derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics and agrochemicals. This guide provides a comprehensive comparison of patented derivatives based on their chemical novelty, biological applications, and associated experimental data, offering valuable insights for researchers, scientists, and professionals in the field of drug development.
Chemical Landscape and Therapeutic Applications
The novelty of patented this compound derivatives primarily resides in the nature and position of substituents on the benzoxazinone core. Analysis of the patent landscape reveals a focus on modifications at the N-4, C-2, and C-7 positions, leading to compounds with diverse pharmacological profiles. Key therapeutic areas explored include anti-inflammatory agents, herbicides, and, to a lesser extent, treatments for metabolic and cardiovascular disorders.
Anti-inflammatory Activity
Recent research has highlighted the potential of 2H-1,4-benzoxazin-3(4H)-one derivatives as potent anti-inflammatory agents. A notable study by Shen et al. (2025) describes the synthesis of derivatives bearing a 1,2,3-triazole moiety, which have shown significant efficacy in reducing inflammation in microglial cells.[1][2] These compounds were found to modulate the Nrf2-HO-1 signaling pathway, a critical regulator of the cellular antioxidant and anti-inflammatory response.
Herbicidal Applications
The patent literature extensively covers the use of 1,4-benzoxazin-3-one derivatives as herbicides.[3][4][5] These patents typically claim compounds with various substitutions on the aromatic ring and at the N-4 position. The mode of action often involves the inhibition of plant-specific enzymes. For instance, U.S. Patent 4,792,605A discloses 6-amino and 6-nitro-1,4-benzoxazin-3-one derivatives as key intermediates for the synthesis of potent herbicides.[5]
Other Patented Activities
Beyond anti-inflammatory and herbicidal applications, derivatives of the broader benzoxazine class have been investigated for other therapeutic uses. U.S. Patent 5,420,126A describes 3,4-dihydro-2H-1,4-benzoxazine derivatives as potassium channel activators, suggesting potential applications in cardiovascular diseases.[6] Another patent, US20030069236A1, discloses benzoxazine derivatives as integrin receptor antagonists.[7] Additionally, recent studies have explored the antifungal properties of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety.
Comparative Data of Patented Derivatives
The following tables summarize the quantitative data for representative derivatives from the patent literature, highlighting their chemical structures and biological activities.
Table 1: Anti-inflammatory Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives
| Compound ID | Modifications | Biological Target/Assay | Activity (IC50/EC50) | Patent/Reference |
| e2 | 1,2,3-triazole substituent | LPS-induced NO production in BV-2 cells | ~10 µM | Shen et al. (2025)[1] |
| e16 | 1,2,3-triazole substituent | LPS-induced NO production in BV-2 cells | ~5 µM | Shen et al. (2025)[1] |
| e20 | 1,2,3-triazole substituent | LPS-induced NO production in BV-2 cells | ~8 µM | Shen et al. (2025)[1] |
Table 2: Herbicidal Activity of 1,4-benzoxazin-3-one Derivatives
| Compound Class | General Structure/Substituents | Target Weeds | Activity | Patent |
| Tetrahydrophthalimides | N-substituted 6-amino-1,4-benzoxazin-3-one | Broadleaf weeds | High pre- and post-emergence activity | US4792605A[5] |
| Halogenated Benzoxazinones | Halogen at C-2 position | Grasses and broadleaf weeds | Effective control at low application rates | US9066519B2[3] |
Experimental Protocols
General Synthesis of 1,2,3-Triazole Substituted 2H-1,4-benzoxazin-3(4H)-one Derivatives
The synthesis of the anti-inflammatory derivatives reported by Shen et al. (2025) involves a multi-step process.[1] The key steps include the formation of a terminal alkyne derivative of the benzoxazinone core, followed by a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to introduce the 1,2,3-triazole moiety with various substituents.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in BV-2 Microglial Cells
-
Cell Culture: BV-2 murine microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.
-
NO Measurement: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group, and IC50 values are determined.
Visualizing Workflows and Pathways
To further elucidate the processes involved in the assessment of these novel derivatives, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.
Caption: A generalized workflow for the synthesis and biological screening of novel this compound derivatives.
Caption: A simplified diagram of the Nrf2-HO-1 signaling pathway, a target for the anti-inflammatory action of certain benzoxazinone derivatives.
Conclusion
The patent landscape for this compound derivatives is rich and varied, with significant novelty demonstrated through diverse substitution patterns that confer a range of biological activities. The most prominent and recent innovations lie in the development of potent anti-inflammatory agents that act via the Nrf2-HO-1 pathway. Concurrently, the established use of this scaffold in herbicidal compositions continues to be an active area of patenting. For researchers and drug development professionals, the novelty of a new derivative will likely depend on a unique substitution pattern that leads to improved potency, selectivity, or a novel mechanism of action within these or other therapeutic areas. The provided data and experimental frameworks serve as a valuable resource for assessing the novelty and potential of new chemical entities based on this versatile scaffold.
References
- 1. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9066519B2 - Herbicidal benzoxazinones - Google Patents [patents.google.com]
- 4. EP0479420A3 - Benzoxazine derivative and herbicide containing same as an active ingredient - Google Patents [patents.google.com]
- 5. US4792605A - 1,4-benzoxazin-3-one-6-(amino or nitro) intermediates - Google Patents [patents.google.com]
- 6. US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
- 7. US20030069236A1 - New benzoxazine derivatives useful as integrin receptor antagonists - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the safe disposal of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic organic building block. Adherence to these procedures is crucial to mitigate risks and ensure environmental responsibility.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. All handling and disposal operations should be conducted by trained personnel familiar with the material's hazards and in accordance with all applicable federal, state, and local regulations.
Hazard Summary:
| Hazard Classification | GHS Hazard Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2] |
| Acute Toxicity (Oral) | Not Classified | Specific quantitative data (e.g., LD50) is not readily available. Handle with caution as with all laboratory chemicals. |
Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is mandatory to wear appropriate PPE to minimize exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is recommended.
Experimental Protocol: Waste Disposal Procedure
The following protocol outlines the step-by-step process for the safe disposal of this compound and its contaminated materials.
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled, and sealable container for all this compound waste. The container should be made of a material compatible with the chemical.
-
No Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes can lead to dangerous reactions.[3]
-
Solid Waste: Collect all solid waste, including residual product and contaminated consumables (e.g., weighing paper, pipette tips, gloves), in the designated container.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not dispose of it down the drain.[3]
2. Labeling:
-
Clear Identification: The waste container must be clearly and accurately labeled.
-
Required Information: The label must include:
3. Storage:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[3][4] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent spills.
-
Secure Storage: Ensure the container is always sealed when not in use and is stored in a cool, dry, and well-ventilated area away from incompatible materials.
4. Disposal:
-
Contact EHS: Once the waste container is full or has reached the storage time limit set by your institution (often 90 or 180 days depending on generator status), contact your institution's EHS office to arrange for pickup.[4]
-
Professional Disposal: The disposal of this compound must be carried out by a licensed hazardous waste disposal company. The typical method of disposal is incineration in a permitted hazardous waste incinerator.
-
Documentation: Maintain all records related to the generation, storage, and disposal of the hazardous waste as required by institutional and regulatory policies.[6]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C8H6N2O4 | CID 2763683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
Personal protective equipment for handling 6-Methyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 39522-26-4). Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1][2][3][4][5]. Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Standard |
| Eye/Face Protection | Safety glasses with side-shields or safety goggles. | Approved under NIOSH (US) or EN 166 (EU) standards[3][6]. |
| Skin Protection | Chemically resistant, powder-free gloves (e.g., nitrile). A lab coat must be worn. | Inspect gloves before use. |
| Respiratory Protection | For nuisance exposures or when handling powder outside of a fume hood, a dust mask (type N95, US) or a particle respirator (type P1, EU) is recommended. For higher-level protection, use appropriate respirator cartridges[4][7]. | Approved under NIOSH (US) or CEN (EU) standards[6][7]. |
Operational Plan: Step-by-Step Handling and Disposal Procedures
1. Preparation and Precautionary Measures:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Locate the nearest eyewash station and safety shower.
-
Verify that the chemical fume hood is functioning correctly.
-
Inspect all PPE for any damage before use.
2. Handling the Chemical:
-
All weighing and transferring of the solid chemical should be conducted within a chemical fume hood to minimize dust formation and inhalation[7].
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn[6][7][8].
-
Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled[2][6][7].
3. Emergency Procedures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention[1][8][9].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, consult a physician[1][3][8].
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention[1][6][8].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician immediately[1][8][9].
-
Spill: Evacuate the area. Wear appropriate PPE. For a dry spill, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal[6][7].
4. Disposal Plan:
-
All waste generated from the use of this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all unused chemical and materials contaminated with the chemical in a clearly labeled, sealed, and appropriate hazardous waste container[7].
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE as hazardous waste[7].
-
Disposal Method: Arrange for disposal through a licensed professional waste disposal service. Do not allow the product to enter drains[6][7].
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. aaronchem.com [aaronchem.com]
- 4. This compound 98 39522-26-4 [sigmaaldrich.com]
- 5. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C8H6N2O4 | CID 2763683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. aksci.com [aksci.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

